3-Bromo-2-chloro-5-cyanobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-chloro-5-cyanobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO2/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-2H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJPXHWGNUTVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-chloro-5-cyanobenzoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
3-Bromo-2-chloro-5-cyanobenzoic acid is a highly functionalized aromatic compound, serving as a critical structural motif and versatile building block in the synthesis of complex pharmaceutical agents and advanced materials. Its unique substitution pattern, featuring electron-withdrawing chloro, bromo, and cyano groups, alongside a carboxylic acid handle, makes it a valuable intermediate for creating molecules with specific steric and electronic properties. This guide provides a comprehensive overview of the logical synthesis pathways for this target molecule, grounded in established chemical principles. We will explore a primary synthetic route leveraging the Sandmeyer reaction, detail the mechanistic underpinnings of each key transformation, provide step-by-step experimental protocols, and discuss alternative strategies for its preparation. This document is intended for researchers, medicinal chemists, and process development scientists engaged in synthetic organic chemistry.
Strategic Analysis of Synthesis: A Retrosynthetic Approach
To logically devise a synthesis for this compound (I), we begin with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, more readily available precursors. The three key disconnections involve the cyano, bromo, and chloro groups attached to the benzoic acid core.
The most strategic disconnection is the cyano group via the Sandmeyer reaction, a robust and widely used method for introducing nitriles to an aromatic ring from an aryl amine.[1][2] This points to 3-Amino-5-bromo-2-chlorobenzoic acid (II) as the direct precursor. The bromo group in precursor II can be installed via electrophilic aromatic substitution on 3-Amino-2-chlorobenzoic acid (III), a commercially available starting material. The strong activating and ortho-, para- directing effect of the amine group, coupled with the meta- directing nature of the carboxylic acid and chloro groups, strongly favors bromination at the C-5 position.
This analysis establishes our primary forward synthesis pathway.
Caption: Retrosynthetic analysis of this compound.
Core Chemistry: A Deeper Look at Key Transformations
A thorough understanding of the core reactions is paramount for successful synthesis. The proposed pathway relies on two fundamental transformations in aromatic chemistry.
Electrophilic Aromatic Substitution: Regioselective Bromination
The introduction of the bromine atom onto the 3-Amino-2-chlorobenzoic acid ring is a critical step where regioselectivity is key. The outcome is governed by the cumulative electronic effects of the substituents already present:
-
-NH₂ (Amino) Group: A powerful activating group and an ortho-, para- director.
-
-Cl (Chloro) Group: A deactivating group, yet an ortho-, para- director.
-
-COOH (Carboxylic Acid) Group: A deactivating group and a meta- director.
The positions ortho and para to the strongly activating amino group (C-4, C-6, and C-2) are the most nucleophilic. The C-2 position is already substituted. The C-4 and C-6 positions are both activated. However, the C-5 position is para to the amino group, making it highly susceptible to electrophilic attack. The directing effects align to strongly favor bromination at C-5, leading to the desired intermediate with high selectivity.
The Sandmeyer Reaction: Diazotization and Cyanation
The Sandmeyer reaction is a cornerstone of aromatic synthesis, providing a reliable method to replace an amino group with a variety of substituents, including halides and pseudohalides like cyanide.[3] The reaction proceeds in two distinct stages:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas).[2]
-
Copper(I)-Catalyzed Nucleophilic Substitution: The diazonium salt solution is then added to a solution of a copper(I) salt, in this case, copper(I) cyanide (CuCN). The reaction follows a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which liberates nitrogen gas and forms an aryl radical. This radical then reacts with the copper(II) species to transfer the cyanide group and regenerate the copper(I) catalyst.
Primary Synthesis Pathway: From Amino-Precursor to Final Product
This pathway represents the most logical and efficient route based on our retrosynthetic analysis and the principles of aromatic chemistry.
Caption: Proposed forward synthesis pathway for the target molecule.
Experimental Protocol 1: Synthesis of 3-Amino-5-bromo-2-chlorobenzoic acid (II)
Rationale: This protocol uses N-Bromosuccinimide (NBS) as a convenient and safer alternative to liquid bromine for the regioselective bromination of the activated aromatic ring. Acetic acid serves as a polar protic solvent that facilitates the reaction.
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-Amino-2-chlorobenzoic acid (10.0 g, 58.3 mmol) in glacial acetic acid (100 mL).
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (11.4 g, 64.1 mmol, 1.1 eq) portion-wise over 15 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water (3 x 50 mL) to remove residual acetic acid and succinimide.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from an ethanol/water mixture to yield pure 3-Amino-5-bromo-2-chlorobenzoic acid as a solid.
| Parameter | Value |
| Starting Material | 3-Amino-2-chlorobenzoic acid |
| Reagents | N-Bromosuccinimide, Acetic Acid |
| Temperature | 60°C |
| Reaction Time | 4 hours |
| Typical Yield | 85-92% |
| Purity (HPLC) | >98% |
Experimental Protocol 2: Synthesis of this compound (I)
Rationale: This classic Sandmeyer protocol involves the low-temperature formation of the diazonium salt, followed by copper(I) cyanide-mediated conversion to the nitrile.[4][5] Precise temperature control is crucial to prevent premature decomposition of the diazonium intermediate.
Step-by-Step Methodology:
-
Diazotization (Part A):
-
In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-Amino-5-bromo-2-chlorobenzoic acid (II) (10.0 g, 39.9 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).
-
Cool the suspension to 0°C in an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂) (3.03 g, 43.9 mmol, 1.1 eq) in water (15 mL). Add this solution dropwise to the cooled suspension over 30 minutes, ensuring the internal temperature remains below 5°C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.
-
-
Cyanation (Part B):
-
In a separate 500 mL flask, dissolve copper(I) cyanide (CuCN) (4.30 g, 48.0 mmol, 1.2 eq) and sodium cyanide (NaCN) (4.90 g, 100 mmol, 2.5 eq) in water (100 mL). Warm gently to 50°C to ensure complete dissolution, then cool to room temperature.
-
Slowly add the cold diazonium salt solution (from Part A) to the copper cyanide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, warm the reaction mixture to 60°C and hold for 1 hour to ensure the reaction goes to completion.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH ~1 to precipitate the product.
-
Collect the crude solid by vacuum filtration and wash with cold water.
-
To remove copper contaminants, suspend the crude solid in dilute hydrochloric acid, stir for 30 minutes, filter, and wash with water until the filtrate is neutral.
-
-
Purification:
-
Dry the solid product under vacuum. Recrystallize from toluene or an acetic acid/water mixture to afford pure this compound.
-
| Parameter | Value |
| Starting Material | 3-Amino-5-bromo-2-chlorobenzoic acid |
| Reagents | NaNO₂, HCl, CuCN, NaCN |
| Temperature | 0-5°C (Diazotization), 60°C (Cyanation) |
| Reaction Time | ~3 hours |
| Typical Yield | 70-80% |
| Purity (HPLC) | >99% |
Characterization and Safety Considerations
-
Characterization: The final product and intermediates should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern (due to Br and Cl).
-
Infrared (IR) Spectroscopy: To identify key functional groups (C≡N stretch ~2230 cm⁻¹, C=O stretch ~1700 cm⁻¹, O-H stretch ~3000 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
-
Safety Precautions:
-
Cyanides: Copper(I) cyanide and sodium cyanide are extremely toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide (HCN) gas; this step must be performed with extreme caution in a fume hood. All cyanide waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.
-
Acids and Brominating Agents: Concentrated acids and NBS are corrosive and toxic. Handle with appropriate care.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. They should always be kept in solution and used immediately after preparation.
-
Conclusion
The synthesis of this compound is a multi-step process that relies on fundamental and robust reactions in organic chemistry. The primary pathway, involving the regioselective bromination of 3-Amino-2-chlorobenzoic acid followed by a Sandmeyer cyanation, presents a logical and high-yielding route. Careful control over reaction conditions, particularly temperature during the diazotization step, is critical for success. The protocols and mechanistic insights provided in this guide offer a solid framework for researchers to produce this valuable chemical intermediate for applications in drug discovery and materials science.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 5. scirp.org [scirp.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-chloro-5-cyanobenzoic acid
Introduction
3-Bromo-2-chloro-5-cyanobenzoic acid is a polysubstituted aromatic carboxylic acid. Its unique structural arrangement, featuring a carboxylic acid group, a nitrile moiety, and two distinct halogen atoms (bromine and chlorine), makes it a compound of significant interest in medicinal chemistry and organic synthesis. As a versatile building block, its utility in the development of novel pharmaceutical agents and functional materials is predicated on a thorough understanding of its fundamental physicochemical properties. These properties, including solubility, acidity (pKa), and stability, govern its behavior in both chemical reactions and biological systems, directly impacting reaction kinetics, formulation strategies, drug absorption, and metabolic stability.
This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of known data but also detailed, field-proven experimental protocols for the empirical determination of these critical parameters. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.
Chemical Identity and Structure
A precise understanding of the molecule's identity is the foundation for all subsequent analysis.
-
IUPAC Name: this compound
-
CAS Number: 1805104-36-2[1]
-
Molecular Formula: C₈H₃BrClNO₂
-
Molecular Weight: 260.48 g/mol
-
Chemical Structure:
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties can be theoretically estimated, many require empirical determination for accuracy.
| Property | Value | Significance in Research & Development |
| Physical State | White to off-white crystalline solid (Expected) | Impacts handling, storage, and formulation (e.g., for solid dosage forms or solution preparation). |
| Melting Point (°C) | To be determined experimentally. Expected to be high (>180°C) based on related structures like 3-Bromo-5-chlorobenzoic acid (190-192°C).[2] | A sharp melting point is a primary indicator of sample purity. It is a critical parameter for quality control and characterization. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, Acetone).[3][4] | Crucial for selecting appropriate solvents for chemical synthesis, purification (crystallization), and preparing stock solutions for biological assays and analytical measurements. Poor aqueous solubility can be a major hurdle in drug development.[5] |
| Acidity (pKa) | To be determined experimentally. Expected to be in the range of 2.5 - 4.0, similar to other substituted benzoic acids (e.g., 3-Cyanobenzoic acid, pKa ≈ 3.60).[6][7] | Governs the ionization state of the molecule at a given pH. This is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for developing formulations and designing buffer systems for assays.[8] |
| LogP (Octanol/Water) | To be determined experimentally. Predicted to be moderately lipophilic. | Indicates the lipophilicity of the compound, which influences its ability to cross biological membranes and its potential for binding to plasma proteins. |
Spectroscopic Profile (Expected)
Spectroscopic analysis is essential for structural confirmation and purity assessment. While experimental data for this specific molecule is not widely published, the expected spectral characteristics can be predicted based on its functional groups.
-
¹H NMR: The spectrum is expected to show two aromatic protons, likely appearing as doublets in the downfield region (approx. 7.5-8.5 ppm). The precise chemical shifts will be influenced by the combined electronic effects of the bromo, chloro, cyano, and carboxylic acid substituents.
-
¹³C NMR: The spectrum will display eight distinct signals: six for the aromatic carbons (including the one bearing the carboxyl group) and one each for the carboxyl carbon (~165-175 ppm) and the nitrile carbon (~115-125 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C≡N stretch of the nitrile group (~2230 cm⁻¹), and C-Cl/C-Br stretches in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This pattern is a definitive tool for confirming the presence and number of these halogen atoms.
Experimental Protocols for Property Determination
This section provides detailed, step-by-step methodologies for determining the key physicochemical properties. These protocols are designed to be self-validating and reflect standard practices in the field.
Workflow for Physicochemical Characterization
The logical flow of experiments is crucial for an efficient and comprehensive characterization of a new chemical entity.
Caption: A logical workflow for the physicochemical characterization of a new chemical entity.
Protocol 1: Determination of Aqueous Solubility
This protocol uses the shake-flask method, a gold standard for determining thermodynamic solubility. The principle involves saturating a solvent with the compound and quantifying the dissolved amount.[9]
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of vials containing a precise volume (e.g., 1.0 mL) of different aqueous buffers (e.g., pH 2.0, pH 5.0, pH 7.4) and purified water. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure thermodynamic equilibrium is achieved.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sampling: Carefully remove a known aliquot of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.
-
Dilution: Dilute the supernatant with a suitable mobile phase (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
-
Calculation: Construct a calibration curve using known concentrations of the compound. Use the regression equation from this curve to determine the concentration in the diluted samples and, by back-calculation, the solubility in the original buffer.
Caption: Experimental workflow for the shake-flask solubility determination method.
Protocol 2: Determination of pKa by Potentiometric Titration
This method directly measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the resulting titration curve. It is highly accurate for compounds with sufficient solubility.[10]
Causality: The pKa is the pH at which the compound is 50% ionized and 50% non-ionized. In a titration of an acid with a base, this corresponds to the point where half of the acid has been neutralized, which is the midpoint of the steepest part of the titration curve.[10]
Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) that bracket the expected pKa.
-
Sample Preparation: Accurately weigh a sample of the compound (e.g., 10-20 mg) and dissolve it in a suitable co-solvent/water mixture (e.g., 20% methanol in water) if aqueous solubility is low. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Use a magnetic stirrer for gentle agitation. Immerse the calibrated pH electrode and the tip of a calibrated automated burette containing a standardized titrant (e.g., 0.1 M KOH).
-
Blank Titration: First, perform a titration of the solvent system without the compound to account for the buffering capacity of the solvent itself.
-
Sample Titration: Titrate the sample solution with the standardized base, recording the pH after each incremental addition of titrant. Add smaller increments near the equivalence point to accurately define the curve.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point (the volume of titrant that is half of the volume required to reach the inflection point of the curve).[10] Specialized software can be used to calculate the pKa from the first or second derivative of the titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol 3: Purity Assessment by Reverse-Phase HPLC
RP-HPLC is the workhorse of purity analysis in the pharmaceutical industry. It separates compounds based on their hydrophobicity.[11]
Causality: The non-polar stationary phase (e.g., C18) retains hydrophobic compounds more strongly. A polar mobile phase is used, and its organic content is gradually increased (gradient elution) to elute compounds in order of increasing hydrophobicity.[11][12] Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.
Methodology:
-
System Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water. (The acid is an ion-pairing agent that improves peak shape for acidic analytes).[12]
-
Mobile Phase B: 0.1% TFA or FA in Acetonitrile.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
System Purge: Purge all solvent lines to remove air bubbles.
-
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water). Dilute to a working concentration of approximately 0.1 mg/mL.
-
Method Parameters (Typical Starting Conditions):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm (or a wavelength determined by a UV scan to be λₘₐₓ).
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B (Linear Gradient)
-
17-20 min: 95% B (Wash)
-
20-21 min: 95% to 5% B (Return to Initial)
-
21-25 min: 5% B (Re-equilibration)
-
-
-
Analysis: Inject a solvent blank, followed by the sample solution.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak using the formula:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Conclusion
This compound is a halogenated and nitrilated benzoic acid derivative with significant potential as a synthetic intermediate. Its physicochemical properties are dominated by the acidic carboxylic acid group and the overall lipophilic nature imparted by the substituted benzene ring. While specific experimental values for its melting point, solubility, and pKa require empirical determination, this guide provides the robust, validated protocols necessary for any research or drug development professional to perform this characterization. A precise understanding and documentation of these properties are indispensable for ensuring reproducibility in synthesis, designing effective biological assays, and laying the groundwork for future formulation and preclinical development.
References
- 1. 27003-05-0|3,5-Dibromo-2-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 3-Bromo-5-chlorobenzoic acid | 42860-02-6 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 3-Cyanobenzoic acid | 1877-72-1 [chemicalbook.com]
- 7. 3-Cyanobenzoic acid CAS#: 1877-72-1 [m.chemicalbook.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. chromtech.com [chromtech.com]
- 12. hplc.eu [hplc.eu]
3-Bromo-2-chloro-5-cyanobenzoic acid CAS number and structure
An In-Depth Technical Guide to 3-Bromo-2-chloro-5-cyanobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a polysubstituted aromatic carboxylic acid. Its unique arrangement of electron-withdrawing groups (bromo, chloro, and cyano) on the benzoic acid scaffold makes it a compound of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, properties, a plausible synthetic pathway, and its potential as a strategic building block in the development of novel therapeutics.
The structural complexity and the presence of multiple reactive sites—the carboxylic acid for amide coupling, the cyano group for transformation into other functionalities, and the aromatic ring for cross-coupling reactions—position this molecule as a versatile intermediate for creating diverse chemical libraries.
Chemical Identity and Structure
The definitive identification of a chemical compound is crucial for research and development. The CAS number and molecular structure provide the unambiguous identity of this compound.
-
Structure : The molecule consists of a benzene ring substituted with a carboxylic acid group at position 1, a chlorine atom at position 2, a bromine atom at position 3, and a cyano group at position 5.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These properties are essential for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source |
| CAS Number | 1805104-36-2 | [1][2][4] |
| Molecular Formula | C₈H₃BrClNO₂ | [3][4] |
| Molecular Weight | 260.47 g/mol | [3][4] |
| Purity | ≥95% - 98% (Commercially available) | [3][5] |
| Appearance | Likely a white to off-white crystalline solid (Inferred from similar compounds) | N/A |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO (Inferred) | N/A |
| Boiling Point | Predicted: 332.0±27.0 °C (for the related 3-Bromo-5-chlorobenzoic acid) | [6] |
Proposed Synthesis Pathway
Experimental Protocol (Proposed):
-
Diazotization and Cyanation (Sandmeyer Reaction):
-
Dissolve 2-chloro-5-aminobenzoic acid in an aqueous solution of a strong acid (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (N₂ gas) should be observed.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The product, 2-chloro-5-cyanobenzoic acid, can be isolated by acidification and filtration.
-
-
Bromination:
-
Dissolve the resulting 2-chloro-5-cyanobenzoic acid in a suitable solvent, such as a mixture of sulfuric acid and an organic solvent.
-
Add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise while maintaining the reaction temperature. The chloro and carboxyl groups are meta-directing, while the cyano group is also meta-directing. However, the directing effects in such a polysubstituted ring can be complex. The position ortho to the chloro group and meta to the cyano and carboxyl groups is a likely site for bromination.
-
Monitor the reaction by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by pouring it into ice water.
-
The crude this compound can be collected by filtration and purified by recrystallization.
-
Caption: Proposed synthetic workflow for this compound.
Applications in Research and Drug Development
Substituted benzoic acids are fundamental building blocks in medicinal chemistry, serving as scaffolds for a vast array of therapeutic agents[8][9]. The subject molecule, with its distinct substitution pattern, offers several strategic advantages for drug design and development.
1. Intermediate for SGLT2 Inhibitors: The closely related compound, 5-bromo-2-chlorobenzoic acid, is a key starting material for the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors like Dapagliflozin, used in the treatment of type 2 diabetes[7][10]. This compound could serve as a valuable analog or intermediate for developing next-generation SGLT2 inhibitors or other targeted therapies, with the additional cyano and bromo groups allowing for fine-tuning of physicochemical properties and exploration of new binding interactions.
2. Versatile Synthetic Handle: The cyano group is a particularly useful functional group in organic synthesis. It can be:
-
Hydrolyzed to a carboxylic acid or an amide.
-
Reduced to an amine.
-
Converted to a tetrazole ring, a common bioisostere for carboxylic acids in drug design.
This versatility allows for the creation of a diverse library of compounds from a single intermediate, accelerating the structure-activity relationship (SAR) studies crucial for drug discovery.
3. Probe for Protein-Ligand Interactions: The halogen atoms (Br and Cl) can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and protein-ligand binding. The specific placement of these halogens can be used to probe and optimize interactions within a protein's binding pocket.
Caption: Role as a versatile building block in drug discovery.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions should be based on its structural similarity to other halogenated and cyanated aromatic compounds. The related compound 2-chloro-5-bromobenzoic acid is known to cause skin and serious eye irritation and may cause respiratory irritation[11].
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a highly functionalized building block with significant potential for applications in drug discovery and materials science. Its unique combination of reactive sites provides chemists with a versatile platform for synthesizing novel compounds. While further research is needed to fully elucidate its properties and applications, its structural relationship to key pharmaceutical intermediates suggests it is a compound of considerable value for future research endeavors.
References
- 1. This compound | 1805104-36-2 [sigmaaldrich.com]
- 2. This compound | 1805104-36-2 [amp.chemicalbook.com]
- 3. 1805104-36-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. 1805104-36-2 | this compound - Capot Chemical [capotchem.com]
- 5. cyanobenzoic| Ambeed [ambeed.com]
- 6. 3-BROMO-5-CHLOROBENZOIC ACID CAS#: 42860-02-6 [m.chemicalbook.com]
- 7. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 8. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. lobachemie.com [lobachemie.com]
A Guide to the Spectroscopic Characterization of 3-Bromo-2-chloro-5-cyanobenzoic Acid
Prepared by: Your Senior Application Scientist
Introduction
3-Bromo-2-chloro-5-cyanobenzoic acid is a polysubstituted aromatic compound with potential applications in the synthesis of complex organic molecules, including pharmaceuticals and materials science. Its multifaceted structure, featuring electron-withdrawing and halogen substituents, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As experimental spectra for this specific molecule are not widely available in public databases, this document leverages data from structurally related analogs to provide a robust, predictive analysis for researchers and drug development professionals.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound dictates its spectral characteristics. The benzene ring is substituted with a carboxylic acid group, a cyano group, a bromine atom, and a chlorine atom. These substituents influence the electronic environment of the aromatic protons and carbons, providing distinct signals in NMR spectroscopy. The functional groups will also exhibit characteristic absorption bands in IR spectroscopy, and the overall molecular weight and fragmentation patterns will be observable via mass spectrometry.
Unlocking the Therapeutic Potential of 3-Bromo-2-chloro-5-cyanobenzoic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the potential biological activities of 3-Bromo-2-chloro-5-cyanobenzoic acid, a halogenated cyanobenzoic acid derivative with significant therapeutic promise. While direct experimental data on this specific molecule is nascent, this document synthesizes structure-activity relationship (SAR) data from analogous compounds to postulate credible biological targets and mechanisms of action. We present a comprehensive, field-proven framework for investigating its potential as a modulator of key biological pathways implicated in inflammatory diseases, neurodegenerative disorders, and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.
Introduction: The Rationale for Investigating this compound
The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its synthetic tractability and the ability to modulate its physicochemical and pharmacological properties through substitution make it an attractive starting point for drug discovery campaigns. The subject of this guide, this compound, possesses a unique combination of functional groups that suggests a rich potential for biological activity.
The presence of two different halogens (bromine and chlorine) and a cyano group on the benzoic acid core introduces specific electronic and steric features that can drive interactions with biological targets. Halogen atoms, particularly bromine and chlorine, can participate in halogen bonding, a non-covalent interaction with Lewis basic sites on proteins, which can significantly enhance binding affinity and selectivity. The cyano group can act as a hydrogen bond acceptor or a reactive handle for covalent modification, while the carboxylic acid moiety provides a key interaction point for binding to many enzyme active sites and can be derivatized to modulate pharmacokinetic properties.
This guide will explore three plausible and compelling therapeutic avenues for this compound based on the known activities of structurally related compounds:
-
VLA-4 Antagonism for Anti-inflammatory Applications
-
Acetylcholinesterase Inhibition for Neurodegenerative Diseases
-
Antimycobacterial Activity for Tuberculosis Treatment
For each potential application, we will delve into the mechanistic rationale, propose a detailed experimental workflow for validation, and provide insights into the interpretation of potential results.
Postulated Biological Activity I: VLA-4 Antagonism
Mechanistic Rationale
Very Late Antigen-4 (VLA-4), an integrin protein, plays a crucial role in the adhesion and migration of leukocytes to sites of inflammation. Antagonists of VLA-4 are effective anti-inflammatory agents.[2] Several benzoic acid derivatives have been identified as potent VLA-4 antagonists.[3] The pharmacophore for many VLA-4 antagonists includes a carboxylic acid group and a hydrophobic aromatic region. The halogen atoms on this compound can enhance hydrophobic interactions within the VLA-4 binding pocket and potentially form halogen bonds with backbone carbonyls or specific amino acid residues, thereby increasing binding affinity.
Experimental Workflow for VLA-4 Antagonist Activity
A systematic approach is required to validate the hypothesis that this compound acts as a VLA-4 antagonist. The following workflow outlines the key experimental steps.
Caption: Experimental workflow for validating VLA-4 antagonist activity.
Detailed Experimental Protocols
2.3.1. VLA-4/VCAM-1 Binding Assay (ELISA-based)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in preventing the binding of VLA-4 to its ligand, VCAM-1.
-
Methodology:
-
Coat a 96-well plate with recombinant human VCAM-1.
-
Block non-specific binding sites.
-
Pre-incubate VLA-4-expressing cells (e.g., Jurkat) with varying concentrations of the test compound.
-
Add the cell suspension to the VCAM-1-coated plate and incubate.
-
Wash away unbound cells.
-
Quantify the number of adherent cells using a suitable detection method (e.g., calcein-AM staining).
-
Calculate the IC50 value from the dose-response curve.
-
2.3.2. Cell Adhesion Assay
-
Objective: To assess the ability of the compound to inhibit the adhesion of leukocytes to endothelial cells.
-
Methodology:
-
Culture a monolayer of human umbilical vein endothelial cells (HUVECs) in a 96-well plate.
-
Stimulate the HUVECs with TNF-α to induce VCAM-1 expression.
-
Label VLA-4-expressing cells (e.g., Jurkat) with a fluorescent dye.
-
Pre-incubate the labeled Jurkat cells with the test compound.
-
Add the Jurkat cells to the HUVEC monolayer and incubate.
-
Wash to remove non-adherent cells.
-
Quantify the fluorescence of the adherent cells.
-
Data Presentation
| Compound | VLA-4/VCAM-1 Binding IC50 (nM) | Cell Adhesion IC50 (nM) |
| This compound | Experimental Value | Experimental Value |
| Reference VLA-4 Antagonist | Known Value | Known Value |
Postulated Biological Activity II: Acetylcholinesterase Inhibition
Mechanistic Rationale
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[4] The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain. Benzoic acid derivatives have been reported as AChE inhibitors.[5][6] The structure of this compound, with its aromatic ring and potential for hydrogen bonding and halogen bonding, suggests it could bind to the active site of AChE. The cyano group might interact with key residues in the catalytic or peripheral anionic site of the enzyme.
Experimental Workflow for AChE Inhibitor Activity
Caption: Workflow for investigating acetylcholinesterase inhibitory activity.
Detailed Experimental Protocols
3.3.1. Ellman's Assay for AChE Activity
-
Objective: To quantify the inhibitory effect of the compound on AChE activity.
-
Methodology:
-
In a 96-well plate, add AChE enzyme solution.
-
Add varying concentrations of this compound.
-
Add the substrate acetylthiocholine and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow product.
-
Measure the absorbance at 412 nm over time.
-
Calculate the rate of reaction and determine the IC50 value.
-
3.3.2. Enzyme Kinetics
-
Objective: To determine the mode of inhibition (competitive, non-competitive, or mixed).
-
Methodology:
-
Perform the Ellman's assay with varying concentrations of both the substrate (acetylthiocholine) and the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
The pattern of the lines will indicate the type of inhibition.
-
Data Presentation
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Inhibition Type | Ki (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Finding | Experimental Value |
| Donepezil (Reference) | Known Value | Known Value | Mixed | Known Value |
Postulated Biological Activity III: Antimycobacterial Activity
Mechanistic Rationale
Tuberculosis remains a major global health threat, and new drugs are urgently needed. Benzoic acid and its derivatives have shown antimycobacterial activity.[7][8] The proposed mechanism for some derivatives involves their conversion to the corresponding acid inside the mycobacteria, which disrupts cellular processes.[4][9][10] The lipophilicity imparted by the halogen atoms in this compound could enhance its penetration through the complex mycobacterial cell wall. The electron-withdrawing nature of the halogens and the cyano group could also influence the pKa of the carboxylic acid, potentially impacting its activity.
Experimental Workflow for Antimycobacterial Activity
Caption: Workflow for evaluating antimycobacterial activity.
Detailed Experimental Protocols
4.3.1. Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of Mycobacterium tuberculosis.
-
Methodology:
-
Use a microplate-based assay with a suitable broth medium (e.g., Middlebrook 7H9).
-
Prepare serial dilutions of this compound.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Incubate the plates under appropriate conditions.
-
Determine the MIC visually or by using a growth indicator dye (e.g., resazurin).
-
4.3.2. Cytotoxicity Assay
-
Objective: To assess the toxicity of the compound to mammalian cells.
-
Methodology:
-
Culture a suitable mammalian cell line (e.g., Vero cells) in a 96-well plate.
-
Expose the cells to serial dilutions of the test compound.
-
After incubation, assess cell viability using a standard assay (e.g., MTT or CellTiter-Glo).
-
Calculate the 50% cytotoxic concentration (CC50).
-
The Selectivity Index (SI) is calculated as CC50/MIC.
-
Data Presentation
| Compound | M. tuberculosis H37Rv MIC (µg/mL) | Vero Cell CC50 (µg/mL) | Selectivity Index (SI) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Isoniazid (Reference) | Known Value | Known Value | Known Value |
Synthesis and Characterization
While this guide focuses on the biological evaluation, the synthesis of this compound is a critical first step. Based on known methodologies for related compounds, a plausible synthetic route would involve the halogenation and cyanation of a suitable benzoic acid precursor.[11][12] The final product must be rigorously purified and characterized by standard analytical techniques (NMR, MS, HPLC) to ensure its identity and purity before biological testing.
Conclusion and Future Directions
This compound represents a compelling starting point for a drug discovery program. Its unique substitution pattern on a privileged scaffold suggests the potential for potent and selective activity against a range of important biological targets. The experimental frameworks outlined in this guide provide a clear and logical path to investigate these hypotheses. Positive results in the initial in vitro assays will warrant further investigation into the mechanism of action, structure-activity relationships through the synthesis of analogs, and eventual in vivo efficacy studies. The journey from a promising chemical entity to a therapeutic agent is long and challenging, but the scientific rationale for exploring the potential of this compound is strong and warrants dedicated investigation by the drug discovery community.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of potential integrin VLA-4 antagonists using pharmacophore modeling, virtual screening and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. sciforum.net [sciforum.net]
- 8. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 12. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
Elucidating the Mechanism of Action of 3-Bromo-2-chloro-5-cyanobenzoic acid: A Hypothesis-Driven Approach
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The compound 3-Bromo-2-chloro-5-cyanobenzoic acid is a novel small molecule for which the mechanism of action has not been extensively characterized in publicly available literature. An analysis of its structural features and the known synthetic pathways for related compounds suggests a plausible hypothesis: it may function as an inhibitor of the Sodium-Glucose Co-transporter 2 (SGLT2). This guide presents a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to rigorously investigate this proposed mechanism. We will detail the scientific rationale, a multi-stage experimental workflow, and validated protocols to move from initial screening to detailed mechanistic characterization. This document serves as a roadmap for determining the biological target and physiological effects of this compound, grounding the investigation in established scientific principles and methodologies.
Introduction: The Scientific Rationale for the SGLT2 Hypothesis
While direct biological data for this compound is scarce, the core structure is analogous to intermediates used in the synthesis of 'gliflozin' drugs, a class of potent and selective SGLT2 inhibitors. This structural similarity forms the foundation of our primary working hypothesis.
The Role of SGLT2 in Glucose Homeostasis
The Sodium-Glucose Co-transporter 2 (SGLT2) is a high-capacity, low-affinity protein located almost exclusively in the S1 segment of the proximal convoluted tubule of the kidney.[1][2] It is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus back into the bloodstream.[1][3] This physiological role makes SGLT2 a critical control point in maintaining glucose homeostasis.
Therapeutic Principle of SGLT2 Inhibition
SGLT2 inhibitors function through a novel, insulin-independent mechanism.[4] By blocking the SGLT2 protein, these drugs prevent renal glucose reabsorption, leading to the excretion of excess glucose in the urine (glucosuria).[4][5][6] This action directly lowers plasma glucose concentrations, providing effective glycemic control in patients with type 2 diabetes.[2] The therapeutic advantages extend to modest reductions in body weight and blood pressure.[1][4][5]
The diagram below illustrates the central mechanism of SGLT2 in the renal proximal tubule and the effect of its inhibition.
Figure 1: Proposed inhibition of SGLT2 by the test compound.
A Phased Experimental Workflow for Mechanism of Action (MoA) Elucidation
To systematically test our hypothesis, we propose a multi-phase experimental workflow. This approach ensures that each step builds logically on the last, from initial high-throughput screening to detailed biophysical characterization. This workflow is designed to be self-validating, incorporating orthogonal assays to confirm findings and increase confidence in the final MoA determination.
Figure 2: Phased workflow for MoA investigation.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow. These protocols are based on established and validated assays for characterizing SGLT inhibitors.[3][7][8][9]
Protocol 1: Cell-Based SGLT2 Glucose Uptake Assay
Causality: This is the foundational experiment to determine if the compound has any inhibitory activity on SGLT2-mediated glucose transport. We utilize a cell line that expresses human SGLT2 and a fluorescent glucose analog that can be measured to quantify glucose uptake.[7][9][10][11]
-
Cell Line: Human Kidney 2 (HK-2) cells, which endogenously express SGLT2, or Human Embryonic Kidney (HEK293) cells stably transfected to overexpress human SGLT2.[7][9][11]
-
Reagents:
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog.[3][10][11]
-
Sodium-containing buffer (e.g., Krebs-Ringer-HEPES with 140 mM NaCl).
-
Sodium-free buffer (e.g., Krebs-Ringer-HEPES with 140 mM Choline Chloride).
-
Positive Control: Dapagliflozin or Phlorizin (known SGLT2 inhibitors).[11]
-
Test Compound: this compound.
-
Methodology:
-
Cell Seeding: Seed HK-2 or SGLT2-HEK293 cells into a 96-well black, clear-bottom microplate and culture until they form a confluent monolayer.
-
Starvation: Prior to the assay, wash the cells with glucose-free buffer and incubate for 15-20 minutes to deplete intracellular glucose.
-
Compound Incubation:
-
Add sodium-containing buffer to all wells.
-
Add the test compound (e.g., at a screening concentration of 10 µM), positive control (e.g., 500 nM Dapagliflozin), or vehicle (DMSO) to the respective wells.
-
For a negative control, add vehicle to wells that will receive sodium-free buffer to measure non-SGLT mediated uptake.
-
Incubate for 15 minutes at 37°C.
-
-
Glucose Uptake: Add 2-NBDG (final concentration ~100-200 µM) to all wells and incubate for 30-60 minutes at 37°C.[9]
-
Termination: Stop the uptake by aspirating the 2-NBDG solution and washing the cells three times with ice-cold, sodium-free buffer.
-
Quantification: Lyse the cells and measure the intracellular fluorescence using a microplate reader (Excitation ~485 nm, Emission ~535 nm).
-
Data Analysis: Calculate the percentage inhibition relative to the vehicle-treated controls after subtracting the background fluorescence from the sodium-free condition.
Protocol 2: IC50 Determination for Potency Assessment
Causality: If the compound shows activity in the primary screen, this protocol establishes its potency. By testing a range of concentrations, we can determine the half-maximal inhibitory concentration (IC50), a key parameter for comparing compounds and guiding further development.
Methodology:
-
Follow the procedure for the SGLT2 Glucose Uptake Assay (Protocol 3.1).
-
Prepare a serial dilution of this compound, typically covering a range from 1 nM to 100 µM (e.g., 10-point, 3-fold dilutions).
-
Perform the assay with each concentration in triplicate.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to calculate the IC50 value.
Data Presentation:
| Concentration (nM) | % Inhibition (Rep 1) | % Inhibition (Rep 2) | % Inhibition (Rep 3) | Mean % Inhibition |
| 1 | ||||
| 3 | ||||
| 10 | ||||
| 30 | ||||
| 100 | ||||
| 300 | ||||
| 1000 | ||||
| 3000 | ||||
| 10000 | ||||
| 30000 | ||||
| Calculated IC50: | X.X nM/µM |
Protocol 3: SGLT1 vs. SGLT2 Selectivity Assay
Causality: SGLT1 is another sodium-glucose co-transporter, primarily found in the small intestine and to a lesser extent in the kidney. Inhibition of SGLT1 can lead to gastrointestinal side effects. Therefore, determining the compound's selectivity for SGLT2 over SGLT1 is a critical step in assessing its therapeutic potential.[12]
Methodology:
-
Cell Line: Utilize a cell line engineered to stably express human SGLT1 (e.g., SGLT1-HEK293).[13]
-
Assay: Perform the same glucose uptake assay and IC50 determination as described in Protocols 3.1 and 3.2 using the SGLT1-expressing cell line.
-
Data Analysis: Calculate the IC50 for SGLT1 inhibition.
-
Selectivity Index: Determine the selectivity by calculating the ratio of IC50 (SGLT1) / IC50 (SGLT2). A higher ratio indicates greater selectivity for SGLT2.
Protocol 4: Biophysical Validation of Direct Target Engagement
Causality: Cell-based assays demonstrate functional inhibition but do not definitively prove that the compound binds directly to the SGLT2 protein. Biophysical methods like Surface Plasmon Resonance (SPR) can confirm a direct physical interaction and provide valuable data on binding kinetics (association and dissociation rates).
Methodology Overview (SPR):
-
Immobilization: Purified human SGLT2 protein is immobilized onto the surface of an SPR sensor chip.
-
Analyte Injection: Solutions of this compound at various concentrations are flowed over the chip surface.
-
Binding Measurement: The SPR instrument detects changes in the refractive index at the chip surface, which are proportional to the mass of the compound binding to the immobilized SGLT2 protein. This is measured in real-time as a response unit (RU).
-
Kinetic Analysis: By analyzing the binding curves (association during injection and dissociation during buffer flow), key kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D) can be calculated. A low K_D value signifies high binding affinity.
Data Interpretation and Decision Making
The collective results from this workflow will provide a robust profile of the compound's activity. The interpretation of these results will guide the subsequent steps in the drug discovery process.
Figure 3: Decision-making framework based on experimental outcomes.
References
- 1. heart.bmj.com [heart.bmj.com]
- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to 3-Bromo-2-chloro-5-cyanobenzoic acid: Synthesis, Characterization, and Applications
This guide provides a comprehensive overview of 3-Bromo-2-chloro-5-cyanobenzoic acid, a key intermediate in modern pharmaceutical synthesis. While a detailed historical record of its initial discovery is not extensively documented in readily available literature, its significance has grown with the development of novel therapeutics. This document will delve into a probable synthetic pathway, analytical characterization, and its critical role in the broader context of medicinal chemistry.
Introduction and Significance
This compound is a highly functionalized aromatic carboxylic acid. Its structure, featuring bromine, chlorine, and nitrile groups, offers multiple reaction sites for medicinal chemists to elaborate upon, making it a valuable building block for complex molecular architectures. The strategic placement of these functional groups allows for selective transformations, a crucial aspect in the multi-step synthesis of active pharmaceutical ingredients (APIs).
The importance of halogenated benzoic acid derivatives is underscored by their frequent appearance in patent literature as key starting materials for blockbuster drugs. For instance, the related compound, 5-bromo-2-chlorobenzoic acid, is a crucial intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are used in the treatment of type 2 diabetes.[1] This highlights the critical role that such halogenated aromatics play in the development of modern pharmaceuticals.
Proposed Synthetic Pathway
While the specific historical first synthesis of this compound is not well-documented, a plausible and efficient synthetic route can be designed based on established and reliable organic chemistry transformations. The proposed pathway starts from the commercially available and relatively inexpensive 2-chloro-5-nitrobenzoic acid.
The rationale for this multi-step synthesis is to introduce the required functional groups in a controlled manner, avoiding unwanted side reactions and ensuring a high purity of the final product.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 5-amino-2-chlorobenzoic acid
-
Rationale: The initial step involves the reduction of the nitro group to an amine. This is a standard transformation that can be achieved under mild conditions with high yield. The resulting amino group is a versatile handle for subsequent Sandmeyer reactions.
-
Procedure:
-
To a stirred solution of 2-chloro-5-nitrobenzoic acid (1 equivalent) in ethanol, add iron powder (3 equivalents) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 78°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the iron residues.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-chlorobenzoic acid, which can be used in the next step without further purification.
-
Step 2: Synthesis of 5-bromo-2-chlorobenzoic acid
-
Rationale: The Sandmeyer reaction is a reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. Here, we use it to replace the amino group with a bromine atom.
-
Procedure:
-
Suspend 5-amino-2-chlorobenzoic acid (1 equivalent) in an aqueous solution of hydrobromic acid (48%).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield 5-bromo-2-chlorobenzoic acid.[1][2][3][4][5]
-
Step 3: Synthesis of this compound
-
Rationale: A second Sandmeyer reaction is employed to introduce the cyano group. This demonstrates the versatility of the diazonium salt intermediate.
-
Procedure:
-
Follow the same diazotization procedure as in Step 2, starting from 3-amino-2-chloro-5-bromobenzoic acid (which would be an isomer of the product from step 1, requiring a different starting material). A more direct route would involve the cyanation of a suitable precursor.
-
Correction and Refinement: A more direct and logical approach would be the cyanation of a brominated precursor. Let's refine the overall strategy starting from a more suitable material or by introducing the cyano group earlier.
-
Revised and Optimized Synthetic Strategy
A more plausible route would involve the direct cyanation of a di-halogenated benzoic acid.
Caption: Optimized synthetic workflow for this compound.
Analytical Characterization
The identity and purity of this compound would be confirmed using a suite of analytical techniques:
| Technique | Expected Results |
| ¹H NMR | Aromatic protons will show characteristic shifts and coupling patterns consistent with the substitution pattern. |
| ¹³C NMR | The number of signals will correspond to the number of unique carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (e.g., carbons attached to halogens, cyano group, and carboxylic acid). |
| Mass Spectrometry | The molecular ion peak will correspond to the calculated molecular weight of C₈H₃BrClNO₂. The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, and the C≡N stretch of the nitrile group will be present. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, typically showing a single major peak for the desired compound. |
Applications in Drug Development
As a highly functionalized building block, this compound is of significant interest to the pharmaceutical industry. The presence of three distinct functional groups (carboxylic acid, bromo, and cyano) allows for a variety of coupling reactions and further modifications.
-
Carboxylic Acid: Can be converted to amides, esters, or other functional groups, often used to link different parts of a drug molecule.
-
Bromo Group: A versatile handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon bonds.
-
Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular elaboration.
The use of related cyanobenzoic acid derivatives in pharmaceuticals is well-established.[6] The cyano group can act as a bioisostere for other functional groups or as a key interacting element with a biological target.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for similar compounds indicate potential for skin and eye irritation.[7]
Conclusion
This compound represents a valuable and versatile building block in the field of medicinal chemistry. While its specific discovery and history are not prominently documented, its importance can be inferred from the widespread use of similar halogenated and cyanated benzoic acids in the synthesis of modern pharmaceuticals. The proposed synthetic pathways, based on well-established organic reactions, provide a reliable means for its preparation. The continued exploration of such functionalized intermediates will undoubtedly contribute to the discovery and development of new and improved therapeutic agents.
References
- 1. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 2. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 7. 3-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33124 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3-Bromo-2-chloro-5-cyanobenzoic Acid in Different Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-2-chloro-5-cyanobenzoic acid, a substituted aromatic carboxylic acid of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a robust predictive framework based on its structural attributes and the known behavior of analogous compounds. We delve into the theoretical principles governing its solubility in various solvent classes, from polar protic to nonpolar aprotic. Furthermore, this guide presents detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise data in their own laboratory settings. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical approach to characterizing the solubility of this and similar complex organic molecules.
Introduction: The Critical Role of Solubility in Research and Development
Solubility is a fundamental physicochemical property that dictates the viability of a compound in a multitude of applications, from drug delivery and formulation to reaction kinetics and purification schemes. For a molecule such as this compound, understanding its solubility profile is a prerequisite for its effective utilization. The presence of multiple functional groups—a carboxylic acid, a nitrile, and two different halogens on a benzene ring—creates a complex interplay of intermolecular forces that govern its interaction with various solvents. This guide aims to deconstruct these interactions to provide a predictive and practical understanding of the compound's solubility.
Molecular Structure and its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle, which states that substances with similar intermolecular forces are likely to be soluble in one another, serves as a foundational concept.[1]
This compound possesses the following key structural features that influence its solubility:
-
Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents like water and alcohols.[2] The acidity of the carboxylic acid also implies that its solubility will be highly pH-dependent; in basic solutions, it will deprotonate to form a more soluble carboxylate salt.
-
Benzene Ring: The aromatic ring is nonpolar and hydrophobic, which generally decreases solubility in polar solvents like water.[3]
-
Halogen Substituents (-Br and -Cl): The bromine and chlorine atoms are electronegative, contributing to the molecule's overall polarity. However, their presence also increases the molecular weight and volume, which can negatively impact solubility.
-
Nitrile Group (-CN): The cyano group is polar and can act as a hydrogen bond acceptor, which may enhance solubility in polar solvents.
Based on this structure, a qualitative prediction of solubility can be made. The presence of the polar carboxylic acid and nitrile groups suggests some solubility in polar solvents, while the nonpolar aromatic ring and halogen substituents would favor solubility in organic solvents of moderate to low polarity.[4][5] For instance, a related compound, 3-Bromobenzoic acid, is described as having moderate solubility in water but good solubility in organic solvents like ethanol and acetone.[6] Another analog, 5-Bromo-2-chlorobenzoic acid, has a reported water solubility of 2.63 g/L at 20°C.[7]
Predictive Framework for Solubility in Common Solvents
While experimental determination is the gold standard, a predictive assessment can guide solvent selection and experimental design. The following table outlines the expected solubility of this compound in various solvent classes, based on its structural characteristics and the behavior of similar aromatic carboxylic acids.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid and nitrile groups can form hydrogen bonds with the solvent.[2] However, the large, nonpolar aromatic ring and halogens will limit solubility, particularly in water. Solubility is expected to increase with the alkyl chain length of the alcohol (up to a point) and with increasing temperature. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and engage in dipole-dipole interactions. The lack of a strong hydrogen-bonding network in the solvent makes it easier to solvate the nonpolar parts of the molecule. |
| Nonpolar | Hexane, Toluene | Low | The significant polarity imparted by the carboxylic acid and nitrile groups will result in poor solubility in nonpolar solvents. |
| Aqueous Basic | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | High | The carboxylic acid will be deprotonated to form the highly polar and water-soluble sodium 3-bromo-2-chloro-5-cyanobenzoate salt. This is a strong indicator of an acidic functional group.[8] |
| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Low | The acidic conditions will suppress the ionization of the carboxylic acid, keeping it in its less soluble neutral form. |
Experimental Determination of Solubility
To obtain precise and actionable data, experimental determination of solubility is essential. The following protocols are provided as a guide for researchers.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents and can be used to classify the compound.
Protocol:
-
Preparation: Add approximately 25 mg of this compound to a small test tube.
-
Solvent Addition: Add 0.75 mL of the chosen solvent in three portions of 0.25 mL each.
-
Mixing: After each addition, vigorously shake or vortex the test tube for at least 30 seconds.
-
Observation: Observe the mixture to see if the solid dissolves completely.
-
Classification:
-
Soluble: The entire solid dissolves.
-
Slightly Soluble: A portion of the solid dissolves.
-
Insoluble: The solid does not appear to dissolve.
-
-
Testing Sequence: A logical flow for testing is recommended, as outlined in the diagram below.
Caption: Qualitative solubility testing workflow.
Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility at a given temperature.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 10 mL) of the desired solvent in a sealed vial. An excess is necessary to ensure saturation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of Solid and Liquid Phases:
-
Allow the vial to stand undisturbed at the constant temperature until the undissolved solid has settled.
-
Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any solid particles.
-
-
Solvent Evaporation:
-
Transfer the filtered supernatant to a pre-weighed, dry container.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely removed and the container has returned to room temperature in a desiccator, weigh the container with the dried solute.
-
The solubility is calculated as follows:
-
Solubility (g/L) = [(Mass of container + solute) - (Mass of empty container)] / (Volume of supernatant taken)
-
-
Caption: Quantitative gravimetric solubility workflow.
Factors Influencing Solubility
-
Temperature: The solubility of most solid organic compounds, including this compound, is expected to increase with temperature.[4] This is because the dissolution process is often endothermic.
-
pH: As a carboxylic acid, the solubility of this compound in aqueous solutions will be significantly influenced by pH. In basic solutions (pH > pKa), it will exist as the more soluble carboxylate anion. In acidic solutions (pH < pKa), it will be in its less soluble, protonated form.
-
Solvent Polarity: As discussed, the polarity of the solvent is a key determinant of solubility, with a balance needed to solvate both the polar and nonpolar regions of the molecule.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a robust understanding of its solubility profile can be achieved through the application of fundamental chemical principles and systematic experimental evaluation. This guide provides the theoretical framework and practical methodologies for researchers to predict, assess, and precisely measure the solubility of this compound in a range of solvents. The protocols and predictive insights contained herein are designed to be a valuable resource for scientists and professionals in drug development and chemical research, enabling them to effectively integrate this compound into their workflows.
References
- 1. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. CAS 585-76-2: 3-Bromobenzoic acid | CymitQuimica [cymitquimica.com]
- 7. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 [chemicalbook.com]
- 8. Prediction of aqueous solubility of organic chemicals based on molecular structure. | Semantic Scholar [semanticscholar.org]
Introduction: Unveiling a Versatile Scaffold for Complex Synthesis
An In-Depth Technical Guide to 3-Bromo-2-chloro-5-cyanobenzoic Acid as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount. Polysubstituted aromatic compounds, in particular, offer a rigid scaffold upon which intricate molecular architectures can be constructed. This compound is a prime example of such a scaffold, presenting a unique convergence of functional groups that endows it with significant synthetic potential. The presence of a carboxylic acid, a nitrile, and two distinct halogens on a benzene ring provides multiple, orthogonal reaction handles. This guide provides a comprehensive technical overview of this compound, including its properties, a proposed synthetic route, its reactivity profile, and its potential applications as a key intermediate in the development of complex molecules and active pharmaceutical ingredients (APIs). The strategic placement of its substituents makes it a particularly interesting, albeit challenging, molecule for synthetic chemists aiming to create novel compounds with tailored properties.
Physicochemical Properties and Structural Attributes
The utility of a synthetic intermediate is fundamentally linked to its physical and chemical properties. While extensive experimental data for this compound is not widely published, its key properties can be inferred from its structure and comparison with related compounds.
| Property | Value (Predicted/Inferred) | Significance in Synthesis |
| CAS Number | 1805104-36-2[1] | Unambiguous identification for procurement and regulatory purposes. |
| Molecular Formula | C₈H₃BrClNO₂ | Provides the elemental composition. |
| Molecular Weight | 260.46 g/mol | Essential for stoichiometric calculations in reaction planning. |
| Appearance | Likely a white to off-white crystalline solid.[2] | Physical state at standard conditions informs handling and storage procedures. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., THF, DMF, DMSO, alcohols).[2][3] | Crucial for selecting appropriate reaction and purification solvents. The carboxylic acid group enhances solubility in basic aqueous solutions. |
| pKa of Carboxylic Acid | ~2.5 - 3.5 | The electron-withdrawing nature of the chloro, bromo, and cyano groups increases the acidity of the carboxylic acid compared to benzoic acid, affecting its reactivity and solubility. |
The unique substitution pattern is the most critical feature of this molecule. The ortho-chloro and meta-cyano groups are strongly electron-withdrawing, significantly influencing the electronic nature of the aromatic ring and the acidity of the benzoic acid. The bromine at position 3 offers a versatile handle for cross-coupling reactions.
Proposed Synthesis via Sandmeyer Reaction: A Strategic Approach
The proposed synthesis starts from a suitable aniline precursor, 3-amino-2-chloro-5-cyanobenzoic acid. The core of the synthesis involves two key steps: diazotization of the amine followed by a copper(I)-catalyzed substitution.
References
- 1. 27003-05-0|3,5-Dibromo-2-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 3. CAS 1877-72-1: 3-Cyanobenzoic acid | CymitQuimica [cymitquimica.com]
- 4. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction; Schiemann reaction [chem.ucla.edu]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
Methodological & Application
Analytical methods for the characterization of 3-Bromo-2-chloro-5-cyanobenzoic acid
An In-Depth Guide to the Analytical Characterization of 3-Bromo-2-chloro-5-cyanobenzoic Acid
Authored by: A Senior Application Scientist
Introduction: The Imperative for Rigorous Characterization
This compound is a highly substituted aromatic carboxylic acid, a molecular scaffold suggesting its potential utility as a key intermediate in the synthesis of complex pharmaceutical agents, agrochemicals, and specialty materials. The precise arrangement of its functional groups—a carboxylic acid, a nitrile, and two distinct halogens—governs its reactivity and, ultimately, the properties of any downstream products. Therefore, unambiguous confirmation of its structure, purity, and stability is not merely a quality control checkpoint but a foundational requirement for successful research and development.
This guide provides a comprehensive suite of analytical methodologies designed to deliver a full characterization profile of this molecule. We move beyond rote procedures to explain the scientific rationale behind each technique and experimental parameter. The presented protocols are designed to be self-validating, ensuring that the data generated is both accurate and reliable for researchers, scientists, and drug development professionals.
Physicochemical Profile
A foundational understanding of a molecule's basic properties is essential before embarking on detailed analytical testing. These parameters influence solvent selection, chromatographic behavior, and storage conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrClNO₂ | Calculated |
| Molecular Weight | 276.48 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds[1][2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and THF. | Analogy to similar compounds[1] |
| Melting Point | To be determined experimentally (See Section 4.1) | N/A |
Section 1: Structural Elucidation and Identity Confirmation
The primary objective is to confirm that the synthesized molecule is indeed this compound. A combination of spectroscopic techniques provides orthogonal data points that, when taken together, create an undeniable structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is unparalleled for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential.
Causality Behind Experimental Choices:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected. Its high polarity effectively dissolves the carboxylic acid, and its exchangeable deuterium can interact with the acidic proton, which can be observed.
-
¹H NMR: This spectrum will confirm the presence and relative positions of the two aromatic protons. Their chemical shifts are influenced by the electron-withdrawing effects of the -COOH, -CN, -Cl, and -Br groups.
-
¹³C NMR: This technique will identify all eight unique carbon environments in the molecule, providing definitive evidence for the carbon skeleton and the presence of the carboxyl and nitrile groups.
Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ¹H | ~13.5 - 14.5 | Broad Singlet | Acidic proton of the carboxylic acid. |
| ¹H | ~8.2 - 8.4 | Doublet (d) | Aromatic proton at C6, deshielded by adjacent -CN and ortho to -Br. |
| ¹H | ~8.0 - 8.2 | Doublet (d) | Aromatic proton at C4, deshielded by adjacent -Cl and ortho to -CN. |
| ¹³C | ~165 | Singlet | Carbonyl carbon (C=O) of the carboxylic acid.[3] |
| ¹³C | ~130 - 140 | Singlet | Aromatic carbons attached to halogens (C2, C3).[4] |
| ¹³C | ~130 - 140 | Singlet | Aromatic carbons (C4, C6). |
| ¹³C | ~125 - 135 | Singlet | Quaternary aromatic carbon attached to the -COOH group (C1).[5] |
| ¹³C | ~115 - 120 | Singlet | Nitrile carbon (C≡N).[6] |
| ¹³C | ~110 - 115 | Singlet | Quaternary aromatic carbon attached to the -CN group (C5). |
Protocol 1.1: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆. Cap the tube and vortex until the sample is fully dissolved.
-
Acquisition:
-
Acquire a ¹H NMR spectrum, ensuring sufficient scans for a good signal-to-noise ratio (typically 16-64 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required (typically 1024 or more).
-
-
Data Processing: Process the spectra using appropriate software. Reference the solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C). Integrate the ¹H signals and assign the peaks based on chemical shifts and multiplicities.
Mass Spectrometry (MS): Confirming Mass and Halogen Presence
MS provides the exact molecular weight and crucial information about the elemental composition, particularly the presence of bromine and chlorine.
Causality Behind Experimental Choices:
-
Technique: Electrospray Ionization (ESI) in negative mode is ideal as the carboxylic acid group is easily deprotonated to form a stable [M-H]⁻ ion.
-
Isotopic Pattern: The most critical diagnostic feature will be the isotopic signature of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[7] This results in a characteristic cluster of peaks for the molecular ion, providing irrefutable evidence of the presence of one Br and one Cl atom. The expected pattern for the [M-H]⁻ ion will have major peaks at m/z 274, 276, and 278.
Protocol 1.2: LC-MS Analysis for Identity
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a 50:50 mixture of acetonitrile and water.
-
Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph.
-
Mobile Phase: Use a simple gradient of water and acetonitrile, both containing 0.1% formic acid.
-
MS Parameters (Negative ESI Mode):
-
Scan Range: m/z 50-500
-
Capillary Voltage: ~3.0-4.0 kV
-
Source Temperature: ~120-150 °C
-
-
Data Analysis: Extract the mass spectrum for the analyte peak. Determine the accurate mass of the [M-H]⁻ ion and compare it to the theoretical value. Critically, analyze the isotopic pattern and compare it to the theoretical distribution for a C₈H₃BrClNO₂⁻ species.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Verification
FTIR spectroscopy confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.
Expected Characteristic FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching | Broadness due to hydrogen bonding.[8] |
| C≡N (Nitrile) | 2220-2240 | Stretching | A sharp, medium-intensity peak characteristic of nitriles.[6][9] |
| C=O (Carboxylic Acid) | 1680-1720 | Stretching | Conjugation with the aromatic ring can shift this value.[6] |
| C=C (Aromatic) | 1450-1600 | Stretching | Multiple sharp peaks are expected in this region. |
| C-Cl | 700-850 | Stretching | Within the fingerprint region. |
| C-Br | 500-650 | Stretching | Within the fingerprint region. |
Protocol 1.3: FTIR Analysis
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the dry powder directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional groups.
Caption: Workflow for structural elucidation.
Section 2: Purity Assessment and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates.[10][11] It separates the main compound from any impurities, allowing for accurate quantification.
Causality Behind Method Development:
-
Stationary Phase: A C18 column is chosen as it is a versatile reversed-phase column suitable for retaining moderately polar aromatic compounds.
-
Mobile Phase: An acetonitrile/water gradient is used to ensure elution of compounds with a range of polarities.
-
pH Modifier: Phosphoric acid (or formic acid for MS compatibility) is added to the aqueous phase.[12] This suppresses the ionization of the carboxylic acid group (pKa ~2-4), ensuring a single, non-ionized form of the analyte interacts with the stationary phase. This is critical for achieving sharp, symmetrical peaks.
-
Detector: A UV detector is selected. The aromatic ring provides strong chromophores, allowing for sensitive detection at wavelengths such as 254 nm or the compound's specific λ_max.
Protocol 2.1: HPLC Purity and Assay Method
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
Parameter Condition Flow Rate 1.0 mL/min Column Temperature 30 °C Injection Volume 10 µL Detection Wavelength 254 nm | Gradient Program | 0-2 min (30% B), 2-15 min (30-90% B), 15-17 min (90% B), 17-17.1 min (90-30% B), 17.1-20 min (30% B) |
-
Sample and Standard Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Sample Solution: Accurately weigh ~10 mg of the compound into a 100 mL volumetric flask and dissolve with diluent (Concentration: ~100 µg/mL).
-
Reference Standard Solution: Prepare a solution of a known high-purity reference standard at the same concentration.
-
-
Analysis and Calculation:
-
Perform a blank injection (diluent only).
-
Inject the reference standard solution five times to establish system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
Purity (% Area): Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
Assay (% w/w): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
-
Caption: HPLC workflow for purity and assay.
Section 3: Thermal Properties Analysis
Thermal analysis provides insights into the physical properties and stability of the compound, which are critical for handling, storage, and formulation development.
Differential Scanning Calorimetry (DSC): Melting Point and Purity
DSC measures the heat flow into or out of a sample as a function of temperature.[13] It is used to precisely determine the melting point, a key indicator of purity. A sharp melting endotherm suggests a highly pure compound.
Protocol 3.1: DSC for Melting Point Determination
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum DSC pan. Crimp the pan.
-
Instrumentation: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature at least 20 °C above the expected melting point at a rate of 10 °C/min.
-
Use a nitrogen purge gas at 50 mL/min.
-
-
Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm from the resulting thermogram.
Thermogravimetric Analysis (TGA): Thermal Stability
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose, providing a measure of its thermal stability.
Protocol 3.2: TGA for Decomposition Temperature
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrumentation: Calibrate the TGA instrument for mass and temperature.
-
Thermal Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min.
-
Use a nitrogen purge gas at 50 mL/min.
-
-
Data Analysis: Analyze the TGA curve (mass % vs. temperature). The onset temperature of the major mass loss event is reported as the decomposition temperature (T_d).
Section 4: Conclusion and Data Synthesis
The combination of these orthogonal analytical techniques provides a comprehensive and trustworthy characterization of this compound. NMR, MS, and FTIR confirm the molecular identity and structure. HPLC provides a quantitative measure of purity and is suitable for routine quality control. DSC and TGA define the compound's key physical properties and thermal limits. This complete data package is essential for advancing any research or development program that relies on this critical chemical intermediate.
References
- 1. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 2. lobachemie.com [lobachemie.com]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrj.org [chemrj.org]
- 9. researchgate.net [researchgate.net]
- 10. onyxipca.com [onyxipca.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. 5-Bromo-2-chlorobenzoic acid | SIELC Technologies [sielc.com]
- 13. microbiozindia.com [microbiozindia.com]
Introduction: A Multifaceted Building Block in Modern Synthesis
An In-Depth Guide to the Synthetic Utility of 3-Bromo-2-chloro-5-cyanobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
This compound is a highly functionalized aromatic compound that serves as a versatile and valuable building block for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. Its strategic arrangement of distinct functional groups—a carboxylic acid, a cyano moiety, and two different halogens (bromine and chlorine) on a benzene ring—offers a rich platform for selective chemical transformations.
The true synthetic power of this molecule lies in the differential reactivity of its substituents. The bromine and chlorine atoms provide orthogonal handles for metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, respectively. The electron-withdrawing nature of the cyano and carboxyl groups significantly influences the reactivity of the aromatic ring, activating it for certain transformations while directing others.[1][2] This guide provides a detailed exploration of the key applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClO₂ | [3] |
| Molecular Weight | 235.46 g/mol | [3] |
| CAS Number | 1805104-36-2 | [4] |
| Appearance | Off-white to light beige solid/powder | [5] |
| Melting Point | Data not consistently available; typical for similar substituted benzoic acids. | |
| Solubility | Generally soluble in polar organic solvents like DMF, DMSO, and alcohols. |
Safety and Handling: this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][6][7][8] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][8] For comprehensive safety information, consult the full Safety Data Sheet (SDS) provided by the supplier before use.[6]
Application I: Regioselective Palladium-Catalyzed Cross-Coupling
The presence of two different halogens on the aromatic ring is a key feature that allows for selective functionalization. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[9] This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step to the palladium(0) catalyst.[9] This differential reactivity allows for the precise installation of a new carbon-carbon bond at the C3 position while leaving the chlorine atom at C2 untouched for subsequent transformations.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol details a general procedure for the selective coupling of an arylboronic acid at the C3 position.
Workflow Overview:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1805104-36-2 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 3-Bromo-2-chloro-5-cyanobenzoic Acid and Its Isomers in Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utility of halogenated and cyanated benzoic acid derivatives, with a specific focus on 3-Bromo-2-chloro-5-cyanobenzoic acid and its structural isomers, as versatile scaffolds in medicinal chemistry. While direct literature on the application of this compound is sparse, its structural motifs are present in key pharmacophores. This guide will, therefore, extrapolate its potential applications based on established synthetic strategies for high-value therapeutic agents, including Poly(ADP-ribose) polymerase (PARP) inhibitors and Sodium-glucose cotransporter-2 (SGLT-2) inhibitors, where its isomers are pivotal starting materials.
Introduction: The Versatility of Substituted Benzoic Acids in Drug Discovery
Substituted benzoic acids are privileged scaffolds in medicinal chemistry, offering a rigid core that can be functionalized to interact with various biological targets. The strategic placement of bromo, chloro, and cyano groups on the phenyl ring allows for fine-tuning of electronic properties, lipophilicity, and metabolic stability. These functional groups also serve as synthetic handles for introducing further molecular complexity, which is crucial for optimizing potency and selectivity. The discovery of novel molecular scaffolds is a central objective in medicinal chemistry, as it is essential for expanding the chemical space available for pharmacological exploration[1].
This guide will explore the application of these scaffolds in two critical areas of modern medicine: oncology, through the synthesis of PARP inhibitors, and metabolic diseases, via the synthesis of SGLT-2 inhibitors.
Application 1: Synthesis of Novel PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer drugs that have shown remarkable success in treating cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[2] Between 2014 and 2018, four PARP inhibitors—olaparib, rucaparib, niraparib, and talazoparib—were approved for treating various cancers.[3] The core structure of many PARP inhibitors contains a carboxamide moiety, which mimics the nicotinamide portion of the NAD+ substrate, interacting with the enzyme's active site.[2]
The this compound scaffold provides a unique starting point for the synthesis of novel PARP inhibitors. The cyano group can be hydrolyzed to a carboxylic acid or converted to a tetrazole, both of which are common isosteres for the carboxamide group found in many PARP inhibitors. The bromo and chloro substituents can be utilized for cross-coupling reactions to introduce further diversity.
Hypothetical Synthetic Protocol for a Novel PARP-1 Inhibitor
This protocol outlines a plausible synthetic route to a novel PARP-1 inhibitor starting from this compound.
Step 1: Amide Formation
The carboxylic acid is first activated and then reacted with a desired amine to form the crucial amide bond.
-
To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M), add Oxalyl chloride (1.2 eq) and a catalytic amount of Dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the acid chloride in anhydrous DCM and add it dropwise to a solution of the desired amine (e.g., 4-(aminomethyl)piperidine-1-carboxylate) (1.1 eq) and Triethylamine (2.5 eq) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the crude amide.
-
Purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
Step 2: Suzuki Cross-Coupling
The bromo substituent is then used as a handle for a Suzuki cross-coupling reaction to introduce a new aryl or heteroaryl group.
-
To a degassed solution of the amide from Step 1 (1.0 eq) in a 2:1 mixture of Dioxane and Water, add the desired boronic acid (e.g., phenylboronic acid) (1.5 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (3.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature and dilute with Ethyl Acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure.
-
Purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the final PARP inhibitor candidate.
Data Presentation: Representative PARP Inhibitors and their Activities
| Compound | Scaffold | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |
| Olaparib | Phthalazinone | 1.5 | 5 | [4] |
| Rucaparib | Indole carboxamide | 1.2 | 1.2 | [4] |
| Niraparib | Indazole carboxamide | 3.8 | 2.1 | [4] |
| Talazoparib | Phthalazinone | 0.57 | 1.9 | [4] |
| Compound 81 | Benzofuran carboxamide | 30 | 2 | [4] |
Visualization: Synthetic Pathway for a Novel PARP Inhibitor
Caption: Synthetic workflow for a novel PARP inhibitor.
Application 2: Synthesis of SGLT-2 Inhibitors
5-Bromo-2-chlorobenzoic acid is a key starting material for the synthesis of SGLT-2 inhibitors like Dapagliflozin and Empagliflozin, which are used to treat type 2 diabetes.[5][6] These drugs work by inhibiting the reabsorption of glucose in the kidneys, thereby lowering blood sugar levels. The synthesis of these complex molecules often involves a Friedel-Crafts acylation followed by the construction of the C-glucoside moiety.
Protocol: Synthesis of a Key Intermediate for SGLT-2 Inhibitors
This protocol details the synthesis of a key intermediate for SGLT-2 inhibitors starting from 5-Bromo-2-chlorobenzoic acid.
Step 1: Friedel-Crafts Acylation
-
To a suspension of anhydrous AlCl3 (2.5 eq) in anhydrous Dichloromethane (DCM, 0.2 M) at 0 °C, add 5-Bromo-2-chlorobenzoyl chloride (1.0 eq) dropwise. (The acid chloride can be prepared from 5-bromo-2-chlorobenzoic acid and thionyl chloride).
-
Add the desired aromatic compound (e.g., 1-chloro-4-ethoxybenzene) (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Pour the reaction mixture slowly into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water, saturated NaHCO3, and brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify by recrystallization or column chromatography to yield the diaryl ketone intermediate.
Step 2: Reduction of the Ketone
-
To a solution of the diaryl ketone from Step 1 (1.0 eq) in a 1:1 mixture of Methanol and DCM, add Sodium borohydride (NaBH4) (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction by the slow addition of 1N HCl.
-
Extract the mixture with DCM.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate to give the crude alcohol, which is often used in the next step without further purification.
Visualization: Experimental Workflow for SGLT-2 Inhibitor Intermediate Synthesis
Caption: Workflow for SGLT-2 inhibitor intermediate synthesis.
Conclusion
This compound and its isomers are highly valuable and versatile building blocks in medicinal chemistry. Their utility in the synthesis of targeted therapies such as PARP inhibitors and SGLT-2 inhibitors underscores their importance in modern drug discovery. The protocols and workflows detailed in these application notes provide a framework for the strategic use of these scaffolds in the development of novel therapeutic agents. The ability to perform a variety of chemical transformations on these molecules makes them indispensable tools for medicinal chemists.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
Application Notes & Protocols: 3-Bromo-2-chloro-5-cyanobenzoic Acid as a Versatile Building Block for Novel Compound Synthesis
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of starting materials is paramount. The molecular architecture of a building block dictates the accessible chemical space and, ultimately, the functional potential of the resulting compounds. 3-Bromo-2-chloro-5-cyanobenzoic acid is a trifunctionalized aromatic scaffold poised for selective, sequential, and diverse chemical modifications. Its unique arrangement of a reactive bromine atom, a sterically hindered yet activatable chlorine atom, a versatile cyano group, and a modifiable carboxylic acid function provides chemists with multiple handles for molecular elaboration.
The presence of electron-withdrawing cyano and carboxylic acid groups significantly influences the electronic properties of the benzene ring, rendering it electron-deficient. This electronic characteristic is crucial as it activates the ring for certain transformations, such as nucleophilic aromatic substitution, while also influencing the reactivity of the halogen substituents in cross-coupling reactions. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and the scientific rationale behind the proposed experimental designs.
Strategic Functionalization Pathways
The synthetic potential of this compound can be dissected by considering the reactivity of its four distinct functional groups. The different electronic and steric environments of the C-Br and C-Cl bonds allow for chemoselective functionalization, a cornerstone of efficient synthesis.
Caption: Key functionalization pathways for this compound.
Section 1: Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The carbon-bromine bond is the more reactive of the two halogens in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-chlorine bond. This differential reactivity allows for selective functionalization at the 3-position.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] This reaction is fundamental in the synthesis of biaryl structures, which are prevalent in pharmaceuticals.
Protocol: Synthesis of 2-Chloro-5-cyano-3-phenylbenzoic Acid
-
Objective: To demonstrate the selective Suzuki-Miyaura coupling at the C-Br position.
-
Reagents and Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
-
Causality Behind Experimental Choices:
-
Catalyst System: The use of Pd(OAc)₂ with a biarylphosphine ligand like SPhos is common for cross-coupling reactions involving aryl chlorides and bromides.[2] The bulky and electron-rich SPhos ligand facilitates the oxidative addition of the aryl halide to the palladium center and promotes the reductive elimination step.
-
Base and Solvent: A mixture of toluene and water with K₃PO₄ as the base is a standard condition for Suzuki couplings. The base is crucial for the transmetalation step, and the biphasic solvent system can improve solubility and reaction rates.
-
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are key components of many biologically active molecules.[3]
Protocol: Synthesis of 3-Anilino-2-chloro-5-cyanobenzoic Acid
-
Objective: To selectively form a C-N bond at the C-Br position.
-
Reagents and Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
-
Inert gas supply
-
-
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, RuPhos, and NaOtBu to a dry reaction vessel.
-
Add this compound and toluene.
-
Add aniline via syringe.
-
Seal the vessel and heat the mixture to 90-110 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Acidify with 1M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
-
Causality Behind Experimental Choices:
-
Catalyst System: Pd₂(dba)₃ is a common Pd(0) source. The choice of a bulky, electron-rich phosphine ligand like RuPhos is critical for promoting the challenging C-N bond formation.[2]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base often used in Buchwald-Hartwig reactions to deprotonate the amine and facilitate the catalytic cycle.
-
Section 2: Nucleophilic Aromatic Substitution (SNAr) at the C-Cl Bond
The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing cyano group at the 5-position and the carboxylic acid at the 1-position.[4][5] This allows for the introduction of nucleophiles at this position, often under milder conditions than would be required for an unactivated aryl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
Experimental Design for Reactions Involving 3-Bromo-2-chloro-5-cyanobenzoic acid: A Guide to Synthesis and Application
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-chloro-5-cyanobenzoic acid is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring carboxylic acid, cyano, and two distinct halogen moieties, offers multiple avenues for selective chemical modification. This guide provides a comprehensive overview of the compound's properties, safety protocols, and reactivity. It outlines detailed, adaptable experimental setups for key transformations, including reactions at the carboxylic acid group and regioselective cross-coupling at the carbon-bromine bond. The protocols are designed to be self-validating, incorporating in-process monitoring and rigorous analytical characterization to ensure experimental integrity.
Compound Profile and Physicochemical Properties
This compound is a polysubstituted benzene derivative. The presence of three distinct electron-withdrawing groups (–COOH, –CN, –Cl) and a reactive bromine atom makes it an attractive starting material for constructing complex molecular architectures. Understanding its fundamental properties is the first step in designing successful synthetic routes.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1805104-36-2 | [1] |
| Molecular Formula | C₈H₃BrClNO₂ | N/A |
| Molecular Weight | 276.48 g/mol | N/A |
| Appearance | Typically a white to off-white solid powder | [2] |
| Solubility | Sparingly soluble in water; more soluble in organic solvents like methanol, ethanol, and dichloromethane.[2][3] |
Safety, Handling, and Storage
While specific toxicity data for this compound is limited, the safety profile can be inferred from structurally related halogenated benzoic acids. It is classified as hazardous and requires careful handling.[4][5]
GHS Hazard Classification (Anticipated):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[6] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5][7] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[5][7] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[5] |
Handling Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[6] Ensure eyewash stations and safety showers are readily accessible.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[8] Inspect gloves before use and dispose of them properly after handling.[6]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with an appropriate particulate filter.[5]
-
-
Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.[9]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] Do not allow the chemical to enter drains.[8]
Reactivity Profile and Strategic Considerations
The synthetic utility of this compound stems from its multiple reactive sites. The choice of reaction conditions can allow for selective modification of the molecule.
-
Carboxylic Acid Group: This is the most straightforward functional group to modify. It readily undergoes standard transformations such as esterification, amide bond formation (using coupling agents or conversion to an acyl chloride), and reduction.
-
Aromatic Ring Halogens: The benzene ring is substituted with both bromine and chlorine. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This differential reactivity is a key tool for regioselective synthesis, allowing for functionalization at the C3 position while leaving the C2 chlorine intact for subsequent transformations.
-
Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, or it can be reduced to an amine.
The diagram below illustrates the primary sites of reactivity on the molecule.
Caption: Reactivity map of this compound.
Experimental Protocols
The following protocols are presented as robust starting points for the synthesis of derivatives. Researchers should optimize conditions based on their specific substrates and analytical observations.
Protocol 4.1: Synthesis of Methyl 3-Bromo-2-chloro-5-cyanobenzoate (Esterification)
This protocol describes a standard Fischer esterification. The primary causality for using a strong acid catalyst (H₂SO₄) is to protonate the carbonyl oxygen of the benzoic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Workflow:
Caption: Workflow for the esterification of this compound.
Materials:
-
This compound (1.0 eq)
-
Methanol (Anhydrous, as solvent)
-
Sulfuric Acid (Concentrated, 98%, catalytic amount, ~5 mol%)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.76 g, 10 mmol).
-
Add anhydrous methanol (e.g., 50 mL). Stir to dissolve as much of the solid as possible.
-
Carefully add concentrated sulfuric acid (e.g., 0.05 mL, ~1 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-16 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Protocol 4.2: Suzuki Cross-Coupling at the C-Br Position
This protocol provides a general method for creating a new carbon-carbon bond at the C3 position, leveraging the higher reactivity of the C-Br bond. The choice of a palladium catalyst and a base is critical; the base activates the boronic acid, and the palladium complex facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. An inert atmosphere is required to prevent the oxidation and deactivation of the Pd(0) catalyst.
Workflow:
Caption: Workflow for a Suzuki cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Aryl or Vinyl Boronic Acid (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent System (e.g., 1,4-Dioxane and Water, 4:1)
-
Ethyl Acetate
-
1M Hydrochloric Acid
-
Celite
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., dioxane/water) via cannula or syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100°C and stir vigorously for 2-12 hours.
-
In-Process Control: Monitor the disappearance of the starting material by LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and filter through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. The product may be in the aqueous or organic layer depending on the pH.
-
Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash chromatography or recrystallization to yield the desired coupled product.
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of all synthesized compounds.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural confirmation & purity | A complex pattern in the aromatic region (7-9 ppm) corresponding to the two aromatic protons. A broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Carbon skeleton confirmation | Signals for all 8 carbons, including the carbonyl, nitrile, and aromatic carbons. |
| LC-MS | Purity assessment & mass verification | A single major peak in the chromatogram with a mass corresponding to the [M-H]⁻ or [M+H]⁺ ion. |
| HPLC | High-resolution purity determination | Provides quantitative purity data (e.g., >98%). |
| FT-IR | Functional group identification | Characteristic stretches for O-H (broad, ~3000 cm⁻¹), C=O (~1700 cm⁻¹), C≡N (~2230 cm⁻¹), and C-Halogen bonds. |
Conclusion
This compound is a valuable and highly adaptable building block for chemical synthesis. By understanding its safety profile and leveraging the differential reactivity of its functional groups, researchers can strategically design and execute a wide range of chemical transformations. The protocols provided herein offer a solid foundation for esterification and regioselective Suzuki coupling, opening the door to the creation of novel compounds for drug discovery and materials science applications.
References
- 1. This compound | 1805104-36-2 [amp.chemicalbook.com]
- 2. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 3. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. angenechemical.com [angenechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 3-Bromo-2-chloro-5-cyanobenzoic acid
Document ID: AN-SUI-325-IND
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-Bromo-2-chloro-5-cyanobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. The protocol details a robust and scalable process starting from 2-chloro-5-cyanobenzoic acid, focusing on electrophilic aromatic substitution via bromination. Emphasis is placed on process safety, reaction kinetics, purification, and waste management to ensure a safe, efficient, and environmentally responsible industrial-scale production. This guide is intended for researchers, chemical engineers, and drug development professionals involved in process scale-up and manufacturing.
Introduction and Synthetic Strategy
This compound is a valuable building block in organic synthesis. Its trifunctionalized aromatic ring makes it a versatile precursor for the synthesis of complex molecules, particularly in the development of novel therapeutic agents and specialized chemicals. The primary challenge in its synthesis lies in the regioselective introduction of a bromine atom onto an already substituted and electron-deficient aromatic ring.
The aromatic ring of the starting material, 2-chloro-5-cyanobenzoic acid, is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the cyano (-CN) and carboxylic acid (-COOH) groups.[1][2] However, the chloro (-Cl) group, while also deactivating, is an ortho-, para- director.[1] The interplay of these directing effects is crucial for the desired regioselectivity.
-
-COOH and -CN groups: These are meta-directing and strongly deactivating.[1]
-
-Cl group: This is deactivating but ortho-, para-directing.[2]
In the starting material, 2-chloro-5-cyanobenzoic acid, the positions are numbered relative to the carboxylic acid group at position 1. The chloro group is at position 2, and the cyano group is at position 5. The desired product has bromine at position 3. This position is ortho to the chloro group and meta to both the cyano and carboxylic acid groups. Therefore, the directing effects of all three substituents align to favor the formation of the desired 3-bromo isomer, making this a feasible synthetic route.
Given the deactivated nature of the substrate, the bromination requires a potent electrophilic brominating system, typically involving a bromine source and a strong acid or Lewis acid catalyst. This application note outlines a process utilizing N-Bromosuccinimide (NBS) in a strong acid medium, a method known for its efficacy in brominating deactivated aromatic compounds.[3]
Materials, Reagents, and Equipment
Reagent and Solvent Data
| Compound Name | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| 2-chloro-5-cyanobenzoic acid | C₈H₄ClNO₂ | 181.57 | 89891-83-8 | Harmful if swallowed/inhaled/in contact with skin, causes skin and eye irritation.[4] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | Oxidizer, causes severe skin burns and eye damage, lachrymator. |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 | Causes severe skin burns and eye damage, corrosive to metals. |
| Sodium Sulfite | Na₂SO₃ | 126.04 | 7757-83-7 | May be harmful if swallowed. |
| Isopropanol (IPA) | C₃H₈O | 60.10 | 67-63-0 | Highly flammable liquid and vapor, causes serious eye irritation. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Non-hazardous. |
Recommended Equipment for Industrial Scale
-
Reactor: 1000 L Glass-Lined Steel (GLS) reactor, equipped with a multi-blade impeller agitator, temperature control unit (heating/cooling jacket), reflux condenser, and charging ports for solids and liquids. Glass lining is essential due to the highly corrosive nature of the reaction mixture.[5]
-
Scrubber System: A caustic scrubber (e.g., packed with sodium hydroxide solution) connected to the reactor vent to neutralize any evolved bromine and HBr vapors.[6]
-
Filtration: Pressure Nutsche Filter Dryer (PNFD) or a similar filtration system suitable for handling corrosive and crystalline solids.
-
Drying: Vacuum oven.
-
Personal Protective Equipment (PPE): Acid-resistant suits, full-face respirators with appropriate cartridges for acid gases and halogens, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and safety boots.[6]
Detailed Synthesis Protocol (100 kg Scale)
This protocol is designed for a target output of approximately 130-140 kg of this compound.
Reaction Workflow Diagram
Caption: Industrial workflow for the synthesis of this compound.
Step-by-Step Procedure
A. Reactor Preparation and Charging
-
Ensure the 1000 L glass-lined steel reactor is clean, dry, and has been pressure tested.
-
Inert the reactor with a gentle stream of nitrogen.
-
Charge concentrated sulfuric acid (98%, 400 L) into the reactor. Causality: Sulfuric acid serves as both the solvent and the catalyst, protonating the NBS to generate a more potent electrophilic bromine species.
-
Start agitation at a moderate speed (e.g., 60-80 RPM).
-
Carefully charge 2-chloro-5-cyanobenzoic acid (100 kg, 550.8 mol) into the reactor via a solids charging port. Control the addition rate to manage any initial exotherm and dust generation.
-
Heat the mixture to 40-45°C using the reactor jacket to ensure complete dissolution of the starting material.
B. Bromination Reaction
-
Once the starting material is fully dissolved, begin the portion-wise addition of N-Bromosuccinimide (NBS) (103 kg, 578.9 mol, 1.05 eq). Causality: A slight molar excess of NBS is used to drive the reaction to completion. Portion-wise addition is a critical safety measure to control the reaction exotherm and prevent a runaway reaction.[7]
-
Add the NBS in 10 kg portions over 2-3 hours. Monitor the reactor temperature closely. The temperature should be maintained between 45-50°C. Use jacket cooling as necessary to manage the exotherm.
-
After the full charge of NBS, maintain the reaction mixture at 45-50°C for 6-8 hours.
-
Monitor the reaction progress by taking samples periodically (e.g., every 2 hours) and analyzing them by HPLC until the starting material is less than 1% of the total peak area.
C. Work-up and Crude Product Isolation
-
Once the reaction is complete, cool the mixture to 0-5°C.
-
In a separate, larger vessel, prepare a mixture of crushed ice and deionized water (1500 L).
-
Slowly and carefully transfer the cold reaction mixture into the ice-water slurry with vigorous stirring. This is a highly exothermic quenching process and requires careful control of the addition rate to keep the temperature of the quench mixture below 20°C. Causality: Quenching in water precipitates the organic product, which is insoluble in the aqueous acidic medium.
-
Prepare a solution of sodium sulfite (e.g., 10% w/v in water) and add it to the slurry until the orange/yellow color of excess bromine disappears. Causality: Sodium sulfite is a reducing agent that neutralizes any unreacted bromine, preventing its release into the environment during filtration.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Filter the crude product using a PNFD.
-
Wash the filter cake thoroughly with cold deionized water (2 x 200 L) until the filtrate is neutral (pH ~6-7). This removes residual sulfuric acid and inorganic salts.
D. Purification (Recrystallization)
-
Transfer the wet crude product to a clean, appropriately sized reactor.
-
Add a mixture of isopropanol and deionized water (e.g., a 3:1 v/v ratio). The exact volume will depend on the amount of wet cake but should be sufficient to form a stirrable slurry. Causality: Recrystallization is a standard method for purifying solid organic compounds, removing impurities that have different solubilities in the chosen solvent system.[8]
-
Heat the mixture to reflux (approx. 80-85°C) with stirring until all the solid dissolves.
-
Slowly cool the solution to 0-5°C over several hours to allow for the formation of well-defined crystals.
-
Hold at 0-5°C for at least 2 hours to maximize yield.
-
Filter the purified product and wash the cake with a small amount of cold isopropanol/water mixture.
-
Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.
Expected Yield: 80-88% Purity (by HPLC): >99.0%
Process Safety and Environmental Considerations
Hazard Analysis and Mitigation
-
Bromine and HBr Vapors: The reaction can release toxic and corrosive bromine and hydrogen bromide vapors. The entire process must be conducted in a well-ventilated area, and the reactor must be connected to a caustic scrubber.[6] Continuous monitoring for bromine leaks in the operational area is recommended.[6]
-
Exothermic Reaction: The bromination reaction is exothermic. The slow, portion-wise addition of NBS is crucial to maintain temperature control. The reactor must have a reliable cooling system, and emergency cooling protocols should be in place.[7]
-
Corrosive Materials: Concentrated sulfuric acid is highly corrosive. All equipment, including the reactor, transfer lines, and pumps, must be constructed from corrosion-resistant materials like glass-lined steel or PTFE-lined components.[5]
-
Material Handling: Handling large quantities of corrosive and oxidizing solids and liquids requires specialized training and equipment. Use closed-system charging where possible to minimize operator exposure.
Waste Management
-
Acidic Filtrate: The aqueous filtrate from the crude product isolation is highly acidic and contains sodium sulfate. It must be neutralized with a base (e.g., lime or sodium hydroxide) before being sent to an industrial wastewater treatment facility.
-
Spent Solvents: The mother liquor from recrystallization contains isopropanol, water, and dissolved impurities. This should be collected and can be sent for solvent recovery through distillation or disposed of as hazardous chemical waste according to local regulations.
-
Bromine Recovery: For large-scale continuous operations, implementing a bromine recovery system from the waste streams can be economically and environmentally beneficial.[9] This can involve oxidation of bromide ions in the aqueous waste back to elemental bromine.[10]
Analytical Quality Control
| Parameter | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Conforms to the structure |
| Purity | HPLC (Area %) | ≥ 99.0% |
| Melting Point | DSC or Melting Point Apparatus | To be established based on reference standard |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | GC-HS | Isopropanol ≤ 5000 ppm |
References
- 1. grokipedia.com [grokipedia.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. 2-Chloro-5-cyanobenzoic acid | C8H4ClNO2 | CID 14203095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Qvf® Bromine Processes | De Dietrich [dedietrich.com]
- 6. youtube.com [youtube.com]
- 7. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chimia.ch [chimia.ch]
- 10. A Process For Recovering Liquid Bromine From Industrial Waste [quickcompany.in]
Troubleshooting & Optimization
Common side products in the synthesis of 3-Bromo-2-chloro-5-cyanobenzoic acid
Technical Support Center: Synthesis of 3-Bromo-2-chloro-5-cyanobenzoic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side product formations encountered during the synthesis of this complex molecule. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
A plausible and common synthetic approach for this compound involves a multi-step pathway, likely beginning with a substituted aniline precursor. Key transformations such as a Sandmeyer reaction to introduce the chloro group, and potentially a bromination or nitrile hydrolysis, are critical junctures where side products can emerge. This guide is structured in a question-and-answer format to directly address the specific impurities you may be observing in your analytical data.
Troubleshooting Guide & FAQs
Category 1: Impurities Originating from the Sandmeyer Reaction
The Sandmeyer reaction, a cornerstone for converting aromatic amines to halides and nitriles via diazonium salts, is a powerful but nuanced transformation.[1] Its radical-nucleophilic aromatic substitution (SRNAr) mechanism is known to give rise to several characteristic side products.[2]
Answer:
This impurity is most likely the result of a protodeamination reaction, where the diazonium group is replaced by a hydrogen atom. This is a common side reaction in Sandmeyer chemistry, particularly if the reaction conditions are not strictly controlled.
Causality of Formation:
The formation of the protodeamination product occurs when the aryl radical, a key intermediate in the Sandmeyer reaction, abstracts a hydrogen atom from the solvent or another component in the reaction mixture instead of reacting with the copper(II) halide.[3] Certain solvents or reagents can act as hydrogen donors, facilitating this undesired pathway.
Troubleshooting and Prevention:
-
Solvent Choice: Avoid solvents that are good hydrogen atom donors. For instance, while alcohols are sometimes used, they can be problematic. Aprotic solvents are generally a better choice.
-
Reagent Purity: Ensure all reagents are pure and anhydrous where specified. Impurities can sometimes act as hydrogen donors.
-
Temperature Control: Maintain the recommended low temperature during the diazotization and the Sandmeyer reaction. Higher temperatures can lead to uncontrolled decomposition of the diazonium salt and favor side reactions.
Optimized Protocol for Minimizing Protodeamination:
-
Diazotization: Dissolve the starting amine (e.g., 2-amino-3-bromo-5-cyanobenzoic acid) in a suitable acidic medium (e.g., HCl) and cool to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
-
Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl, also cooled to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir until nitrogen evolution ceases.
-
Work up the reaction by pouring it into water and extracting the product with a suitable organic solvent.
Answer:
The formation of a phenol is a classic side reaction in diazonium chemistry.[4][5] It arises from the reaction of the diazonium salt with water, which is present as the solvent.
Causality of Formation:
Aryl diazonium salts are susceptible to nucleophilic attack by water, especially at elevated temperatures.[6][7] This leads to the formation of a phenol and the evolution of nitrogen gas. While this reaction can be synthetically useful for preparing phenols, it is a common source of impurities in Sandmeyer reactions.[8][9]
Troubleshooting and Prevention:
-
Strict Temperature Control: The most critical factor is maintaining a low temperature (typically 0-5 °C) throughout the diazotization and subsequent Sandmeyer reaction. Premature warming of the diazonium salt solution will significantly increase the rate of phenol formation.
-
Minimize Reaction Time: Do not let the diazonium salt solution stand for extended periods, even at low temperatures, as it will slowly decompose. Prepare it and use it in the subsequent step as soon as is practical.
-
Sufficiently Acidic Conditions: Maintaining a strongly acidic environment helps to stabilize the diazonium salt and suppresses its reaction with water.
Visualizing the Competing Pathways:
Caption: Competing reaction pathways for the aryl diazonium intermediate.
Answer:
Yes, the formation of biaryl compounds is a known, albeit usually minor, side reaction in Sandmeyer chemistry.[1]
Causality of Formation:
The Sandmeyer reaction proceeds through an aryl radical intermediate.[3] While the intended pathway is for this radical to be trapped by the copper(II) halide, two of these aryl radicals can dimerize to form a biaryl species. This is particularly cited as evidence for the radical nature of the reaction mechanism.
Troubleshooting and Prevention:
-
Concentration: Running the reaction at a lower concentration can disfavor this bimolecular side reaction.
-
Efficient Mixing: Ensure good stirring to maintain a homogeneous distribution of the diazonium salt as it is added to the copper catalyst solution. This promotes the desired reaction with the catalyst over self-coupling.
-
Purity of Starting Materials: Ensure the starting aniline is free of any unreacted starting material from previous steps that could also undergo coupling reactions.
Category 2: Impurities from Aromatic Bromination
If your synthetic route involves the bromination of a 2-chloro-5-cyanobenzoic acid precursor, side products can arise from this electrophilic aromatic substitution step. N-Bromosuccinimide (NBS) is a common reagent for such transformations.[10]
Answer:
The regioselectivity of aromatic bromination is governed by the directing effects of the substituents on the ring. In the case of a 2-chloro-5-cyanobenzoic acid precursor, the chloro, cyano, and carboxylic acid groups are all deactivating and meta-directing. However, the interplay of these groups and the reaction conditions can still lead to the formation of undesired isomers or over-bromination.
Causality of Formation:
-
Isomer Formation: While the substituents are meta-directing, forcing conditions (high temperature, strong Lewis acid catalyst) can sometimes lead to substitution at other positions. The solvent can also play a significant role in determining the regioselectivity of bromination with NBS.[11]
-
Di-bromination: If an excess of the brominating agent is used or if the reaction is allowed to proceed for too long, a second bromine atom can be added to the ring, particularly if there are any activating groups present or if the reaction conditions are harsh.
Troubleshooting and Prevention:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., NBS). Use no more than one equivalent for mono-bromination.
-
Reaction Conditions: Employ milder reaction conditions. Avoid high temperatures and overly strong Lewis acid catalysts if possible.
-
Solvent Selection: For NBS brominations, the solvent choice is critical. Polar solvents like DMF can enhance the electrophilicity of the bromine and influence selectivity.[12] It may be necessary to screen a few solvents to find the optimal conditions for your specific substrate.
Experimental Protocol for Selective Bromination:
-
Dissolve the 2-chloro-5-cyanobenzoic acid in a suitable solvent (e.g., acetonitrile or DMF).
-
Add one equivalent of N-bromosuccinimide.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS.
-
Extract the product into an organic solvent, wash, dry, and purify by recrystallization or column chromatography.
Category 3: Impurities from Nitrile Hydrolysis
If your synthesis concludes with the hydrolysis of a nitrile to a carboxylic acid, this step can also be a source of impurities.
Answer:
The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[13][14] Seeing the amide in your final product indicates incomplete hydrolysis.[15]
Causality of Formation:
Both acid- and base-catalyzed hydrolysis of nitriles occur in two stages.[16][17] The first stage is the conversion of the nitrile to the amide, and the second is the hydrolysis of the amide to the carboxylic acid. The second step often requires more forcing conditions (higher temperatures, longer reaction times, or higher concentrations of acid/base) than the first.
Troubleshooting and Prevention:
-
Reaction Time and Temperature: The most common reason for incomplete hydrolysis is insufficient reaction time or temperature. Increase the reflux time and/or the temperature of the reaction.
-
Concentration of Acid/Base: Ensure that a sufficient excess of the acid or base catalyst is used. For base-catalyzed hydrolysis, using a higher concentration of NaOH or KOH can drive the reaction to completion.
-
Monitoring the Reaction: Monitor the reaction by TLC or HPLC to ensure the disappearance of both the starting nitrile and the intermediate amide before working up the reaction.
Workflow for Complete Nitrile Hydrolysis:
Caption: Workflow to ensure complete hydrolysis of the nitrile to the carboxylic acid.
Summary of Potential Side Products
| Side Product | Probable Origin | Key Prevention Strategy |
| 3-bromo-5-cyanobenzoic acid | Protodeamination (Sandmeyer) | Strict low-temperature control (0-5 °C) |
| 3-bromo-2-hydroxy-5-cyanobenzoic acid | Reaction with water (Sandmeyer) | Strict low-temperature control (0-5 °C) |
| Biaryl Dimer | Radical Coupling (Sandmeyer) | Lower concentration, efficient mixing |
| Isomeric/Di-brominated Products | Non-selective bromination | Controlled stoichiometry and mild conditions |
| 3-bromo-2-chloro-5-carbamoylbenzoic acid | Incomplete nitrile hydrolysis | Increased reaction time/temperature |
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. orgosolver.com [orgosolver.com]
- 7. byjus.com [byjus.com]
- 8. scispace.com [scispace.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 12. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 13. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 14. scribd.com [scribd.com]
- 15. homework.study.com [homework.study.com]
- 16. brainly.in [brainly.in]
- 17. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
Overcoming purification challenges of 3-Bromo-2-chloro-5-cyanobenzoic acid
Welcome to the dedicated technical support guide for the purification of 3-Bromo-2-chloro-5-cyanobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this highly functionalized intermediate. The unique substitution pattern of this molecule—featuring a carboxylic acid, a nitrile, and two different halogens—presents distinct purification challenges, primarily related to its polarity, solubility, and the presence of closely related impurities.
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Compound Properties & Initial Assessment
Understanding the physicochemical properties of this compound is the foundation of any successful purification strategy. Its structure imparts high polarity, a tendency for strong crystal lattice interactions, and specific solubility profiles.
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C₈H₃BrClNO₂ | --- |
| Molecular Weight | 260.48 g/mol | --- |
| Appearance | Typically an off-white to white solid. | Color may indicate the presence of chromophoric impurities. |
| Polarity | High | Influences choice of chromatographic stationary phase and solvents. The compound will adhere strongly to polar adsorbents like silica gel. |
| Solubility | Generally low solubility in non-polar organic solvents. Better solubility in polar aprotic solvents (e.g., Acetone, Ethyl Acetate, THF) and alcohols (e.g., Methanol, Ethanol). Solubility in water is likely low but increases significantly in basic aqueous solutions due to salt formation.[1] | This differential solubility is key for selecting recrystallization solvents and extraction conditions. |
| Acidity (pKa) | Acidic due to the carboxylic acid group. | Allows for acid-base extraction techniques to separate from non-acidic impurities. |
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent challenges encountered during the purification of this compound in a question-and-answer format.
Q1: My purified product shows persistent impurities by HPLC/NMR, even after recrystallization. What are they and how can I remove them?
Answer: The most probable and challenging impurities are structural isomers formed during synthesis.[2][3] For instance, bromination of a 2-chloro-5-cyanobenzoic acid precursor can lead to the formation of isomers where the bromine atom is at a different position. These isomers often have very similar polarities and solubility profiles, making them difficult to separate.
Causality & Expert Analysis: Isomeric impurities co-crystallize easily with the desired product because their similar molecular shapes and functional groups allow them to fit into the same crystal lattice. Standard recrystallization may only offer marginal enrichment.
Solutions:
-
Optimize Recrystallization:
-
Solvent System Screening: Avoid single-solvent systems if co-crystallization is an issue. Test binary solvent systems (e.g., Ethanol/Water, Acetone/Hexane). The goal is to find a system where the desired product is sparingly soluble when cold, but the impurity remains in solution.[4]
-
Slow Cooling: Rapid cooling traps impurities.[5][6] Allow the flask to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation purity.
-
-
Column Chromatography (for high-purity requirements):
-
Rationale: This is the most effective method for separating compounds with minor polarity differences.[7]
-
Stationary Phase: Standard silica gel is appropriate.
-
Mobile Phase: A gradient elution is recommended. Start with a less polar solvent system (e.g., 20% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., to 50-70% Ethyl Acetate). The addition of a small amount of acetic acid (~0.5-1%) to the mobile phase can sharpen peaks and improve the separation of acidic compounds by preventing tailing.
-
See Section 3.2 for a detailed protocol.
-
Q2: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent system.[4] Instead of crystallizing, the compound separates as a liquid phase.
Causality & Expert Analysis: This is common with highly polar compounds or when an inappropriate solvent is used. The high concentration of the solute lowers its melting point, and if this temperature is below the current solution temperature, it will separate as a liquid.
Solutions:
-
Add More Solvent: The immediate fix is to add more of the primary (good) solvent while heating until the oil redissolves completely.
-
Lower the Solution Temperature Before Saturation: Use a larger volume of solvent to ensure the solution is not saturated at a high temperature.
-
Change the Solvent System: Select a solvent in which the compound is less soluble, or use a binary solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent, then slowly add a "poor" solvent (in which the compound is insoluble) until persistent turbidity is observed. Re-heat to clarify and then cool slowly.
-
Induce Crystallization: If the solution is supersaturated but fails to crystallize, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[5]
Q3: I'm experiencing very low recovery after purification. How can I improve my yield?
Answer: Low yield can result from multiple factors, including incomplete precipitation during recrystallization, product loss during transfers, or using a suboptimal purification method.
Causality & Expert Analysis: For recrystallization, the most common cause is using too much solvent, which keeps a significant portion of the product dissolved even after cooling.[6] For chromatography, using an overly polar eluent can cause the desired compound to co-elute with impurities, leading to the loss of product when fractions are combined based on purity.
Solutions:
-
Recrystallization Optimization:
-
Use Minimal Solvent: Add just enough hot solvent to fully dissolve the compound.[6][8] Work in small solvent additions.
-
Cool Thoroughly: After slow cooling to room temperature, ensure the flask is cooled in an ice-water bath for at least 20-30 minutes to maximize precipitation.[5]
-
Recover a Second Crop: The remaining mother liquor can be concentrated (e.g., by boiling off some solvent) and cooled again to recover a second, though likely less pure, crop of crystals.
-
-
Chromatography Optimization:
-
Analyze Fractions Carefully: Use Thin-Layer Chromatography (TLC) to analyze all eluted fractions before combining them.[7] Be conservative when combining fractions at the interface between your product and an impurity to prioritize purity over yield if necessary.
-
Detailed Experimental Protocols
These protocols provide a validated starting point. As a Senior Application Scientist, I advise you to adapt them based on your specific impurity profile and scale.
Workflow: Selecting the Right Purification Method
The choice between recrystallization and chromatography depends on the initial purity and the desired final purity. This workflow helps guide your decision.
References
- 1. chembk.com [chembk.com]
- 2. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 3. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reactions with 3-Bromo-2-chloro-5-cyanobenzoic acid
Welcome to the technical support center for 3-Bromo-2-chloro-5-cyanobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and offer a deeper understanding of the chemical principles at play, ensuring the success and reproducibility of your work.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before starting your experiment.
Q1: What are the primary applications of this compound?
A1: this compound is a highly functionalized aromatic compound that serves as a key building block in organic synthesis. Its diverse reactive sites—a carboxylic acid, a cyano group, and two distinct halogen atoms (bromine and chlorine)—make it a versatile precursor for creating complex molecules. It is particularly valuable in the synthesis of pharmaceutical intermediates and novel materials.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Like most halogenated benzoic acids, it should be stored in a cool, dry, well-ventilated area in a tightly sealed container. It is stable under normal conditions.[2] For handling, standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is recommended. Work should be conducted in a fume hood to avoid inhalation of any dust.[2]
Q3: Which of the two halogen atoms, bromine or chlorine, is more reactive in cross-coupling reactions?
A3: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step to the palladium catalyst. This differential reactivity allows for selective functionalization at the bromine position while leaving the chlorine atom intact for subsequent transformations.[3]
Q4: Can the cyano group undergo hydrolysis under my reaction conditions?
A4: Yes, the cyano (-CN) group can be sensitive to hydrolysis, especially under strong acidic or basic conditions, converting first to an amide and then to a carboxylic acid.[4][5] It is crucial to consider the pH of your reaction medium. If preserving the cyano group is essential, maintaining neutral or mildly acidic/basic conditions is recommended. Monitoring the reaction for the appearance of amide or dicarboxylic acid byproducts by techniques like HPLC or TLC is advisable.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during reactions involving this compound.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in synthesis. The following flowchart and detailed explanations will help you systematically identify and address the root cause.
Caption: Troubleshooting workflow for low product yield.
-
Q: I've confirmed my starting material is pure. What's the next step?
-
A: Verify Reagent Quality and Stoichiometry. Ensure all other reagents, especially organometallics or bases, have not degraded. Accurately re-check the molar ratios. For cross-coupling reactions, the quality of the boronic acid or other coupling partner is critical.
-
-
Q: My reaction is a Suzuki coupling, but it's not working. What should I check?
-
A: Assess the Catalyst and Ligand System. Palladium-catalyzed reactions are sensitive.[6][7]
-
Catalyst Activity: Is your palladium source active? Consider using a fresh batch or a pre-catalyst.
-
Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For sterically hindered substrates, bulky electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) can be effective.[8]
-
Base: The choice and strength of the base (e.g., K₂CO₃, Cs₂CO₃) are critical for the transmetalation step. Ensure it is anhydrous if the reaction is moisture-sensitive.
-
-
-
Q: The reaction seems to have stalled. How can I push it to completion?
-
A: Evaluate Reaction Conditions.
-
Temperature: Many cross-coupling reactions require elevated temperatures (60-120 °C) to proceed at a reasonable rate. Are you heating the reaction sufficiently? Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.
-
Solvent: The solvent must be appropriate for the reaction type and capable of dissolving the reactants. Anhydrous, degassed solvents are often necessary for organometallic reactions to prevent quenching of intermediates and catalyst deactivation.
-
Reaction Time: Is it possible the reaction is simply slow? Monitor the reaction over a longer period (e.g., 24 hours) by taking aliquots and analyzing them via TLC, GC, or LC-MS.
-
-
Issue 2: Formation of Significant Impurities
The presence of impurities complicates purification and reduces the overall yield of the desired product.
Caption: Troubleshooting workflow for impurity formation.
-
Q: I see a major byproduct in my reaction. What could it be?
-
A: Common impurities often arise from predictable side reactions.
-
Hydrolysis of Cyano Group: If your reaction is run in water with strong acid or base, you may be forming 3-bromo-2-chloro-5-carbamoylbenzoic acid or the corresponding 3-bromo-2-chloro-5-carboxybenzoic acid.[9] Solution: Buffer the reaction or use milder, non-aqueous conditions.
-
Decarboxylation: At very high temperatures (>140 °C), the benzoic acid moiety can undergo decarboxylation, leading to the formation of 1-bromo-2-chloro-5-cyanobenzene.[10][11] This is more likely if the reaction is run for an extended period at high heat. Solution: Reduce the reaction temperature or time.
-
Homocoupling (in cross-coupling reactions): If you are performing a Suzuki or similar coupling, you may see dimers of your boronic acid starting material. This is often caused by the presence of oxygen. Solution: Ensure the reaction is thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon).
-
-
-
Q: I am trying to synthesize the starting material itself and am getting isomers. Why?
-
A: The synthesis of this compound often starts from simpler precursors like 2-chlorobenzoic acid.[12][13] During the bromination step, electrophilic aromatic substitution can lead to the formation of other isomers, such as 4-bromo-2-chlorobenzoic acid.[13][14] The directing effects of the existing chloro and carboxyl groups influence the position of the incoming bromine.
-
Solution: Precise control of bromination conditions (reagent, temperature, and catalyst) is key. Some patented procedures report the use of inhibitors like sodium sulfide to improve selectivity during bromination with NBS/sulfuric acid.[13][15] Purification by recrystallization is often necessary to isolate the desired isomer.[16]
-
Detailed Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling an arylboronic acid to the bromine position of this compound.
Objective: To selectively synthesize 3-Aryl-2-chloro-5-cyanobenzoic acid.
Table 1: Reagents and Suggested Parameters
| Component | Molar Eq. | Typical Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 275.5 mg | Ensure starting material is pure and dry. |
| Arylboronic Acid | 1.2 - 1.5 | 1.2 - 1.5 mmol | A slight excess ensures complete consumption of the starting material. Quality is critical. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 | 2 - 5 mol % | Other catalysts like PdCl₂(dppf) or pre-catalysts can be used. |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 | 2 - 3 mmol (e.g., 276 - 414 mg) | Must be finely powdered and anhydrous. Cesium carbonate (Cs₂CO₃) can be more effective for challenging couplings. |
| Solvent (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O) | - | 5 - 10 mL | The solvent system must be degassed thoroughly to remove oxygen. A ratio of 4:1 or 3:1 (organic:aqueous) is common. |
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed organic solvent (e.g., Dioxane, 8 mL) via syringe, followed by the degassed water (2 mL).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with water and transfer to a separatory funnel.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-Aryl-2-chloro-5-cyanobenzoic acid.
References
- 1. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. esisresearch.org [esisresearch.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. data.epo.org [data.epo.org]
- 14. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 15. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 16. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
Stability and degradation issues of 3-Bromo-2-chloro-5-cyanobenzoic acid
Welcome to the dedicated technical support guide for 3-Bromo-2-chloro-5-cyanobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling, storing, and utilizing this multifaceted chemical intermediate. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.
Introduction to this compound
This compound is an aromatic carboxylic acid featuring a unique substitution pattern that includes a cyano group and two different halogen atoms. This structure makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. However, the interplay of these functional groups—the acidic carboxyl group, the hydrolyzable cyano group, and the potentially labile halogen atoms—presents specific stability challenges that require careful consideration during experimentation.
This guide addresses the most common stability and degradation issues encountered with this compound in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the optimal storage and handling conditions for this compound to ensure long-term stability?
Answer: Proper storage is the first line of defense against degradation. The compound is a solid that is generally stable under normal, dry conditions.[1][2] However, exposure to moisture, high temperatures, light, and incompatible materials can initiate degradation.
Core Recommendation: Store the compound in a tightly sealed container, preferably the original manufacturer's packaging, in a cool, dry, and well-ventilated area.[3][4][5] Protect from direct sunlight and moisture.
| Parameter | Recommendation | Rationale & Potential Issues |
| Temperature | Room Temperature[2][6] | Elevated temperatures can promote decarboxylation and other decomposition reactions.[7] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage is ideal but not strictly necessary for short-term use. | Minimizes exposure to atmospheric moisture, which can initiate hydrolysis of the cyano group. |
| Light | Store in an opaque or amber container.[3] | Aromatic halogenated compounds can be susceptible to photodegradation, leading to dehalogenation.[8][9] |
| Incompatibilities | Avoid strong bases, strong oxidizing agents, and strong acids.[1][10] | As a carboxylic acid, it will react exothermically with bases. Strong oxidizers can lead to uncontrolled reactions. Strong acids can catalyze hydrolysis. |
Handling Best Practices:
-
Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][11]
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[5][12]
-
Avoid creating dust when handling the solid material.[11]
-
After handling, wash hands thoroughly.[3]
Q2: I've dissolved the compound in a protic solvent for my reaction, and I'm seeing a new, more polar impurity by TLC/LC-MS over time. What is happening?
Answer: This is a classic sign of hydrolysis of the cyano (-CN) group . The cyano group is susceptible to reaction with water, especially under acidic or basic conditions and with heat, to form first an amide and ultimately a carboxylic acid.[13][14]
-
Mechanism: In the presence of water (even trace amounts in solvents) and an acid or base catalyst, the electrophilic carbon of the nitrile is attacked by a water molecule. This proceeds through an amide intermediate (3-bromo-2-chloro-5-carbamoylbenzoic acid) to the final dicarboxylic acid product (3-bromo-2-chloro-5-carboxybenzoic acid).[15]
-
Conditions:
-
Acidic Hydrolysis: Typically requires heating with a strong aqueous acid (e.g., HCl, H₂SO₄).[16][17]
-
Basic Hydrolysis: Involves heating with an aqueous base (e.g., NaOH, KOH). This initially forms the carboxylate salt, and upon acidic workup, yields the carboxylic acid.[14][16] Milder basic conditions may allow for the isolation of the amide intermediate.[13]
-
-
Confirm the Impurity:
-
Method: Use LC-MS to analyze your sample.
-
Expected Result: The primary hydrolysis product, 3-bromo-2-chloro-5-carboxybenzoic acid, will have a molecular weight corresponding to the addition of a water molecule and loss of ammonia from the parent compound (net addition of O, loss of NH). The intermediate amide will show the addition of one water molecule.
-
-
Assess Solvent Purity: Ensure you are using anhydrous solvents if the reaction chemistry allows. Trace water can be a significant contributor.
-
Control pH: If your reaction conditions are strongly acidic or basic and do not involve the cyano group, consider if alternative conditions or protecting groups are feasible.
-
Minimize Reaction Time and Temperature: Hydrolysis is often kinetically slow at room temperature but accelerates with heat.[16] Run reactions at the lowest effective temperature and for the minimum time necessary.
Q3: My reaction is run at an elevated temperature (>100 °C), and I'm observing gas evolution and the formation of a non-acidic byproduct. What could this be?
Answer: You are likely observing thermal decarboxylation . The carboxylic acid group (-COOH) on the aromatic ring can be eliminated as carbon dioxide (CO₂) gas at high temperatures.[18] This process is often irreversible and results in the formation of 3-bromo-2-chloro-5-cyanobenzene.
-
Mechanism: Aromatic decarboxylation can be challenging but is facilitated by high temperatures.[7] The presence of electron-withdrawing groups on the ring can influence the reaction conditions required.[19] In some cases, metal catalysts (e.g., copper salts) can promote decarboxylation at lower temperatures.[20]
-
Identify the Byproduct:
-
Method: Use GC-MS or LC-MS to analyze the reaction mixture.
-
Expected Result: Look for a peak with a mass corresponding to the parent molecule minus CO₂ (a loss of ~44 Da). The product will be less polar and will not ionize well in negative mode ESI-MS compared to the parent acid.
-
-
Optimize Temperature: Determine the minimum temperature required for your desired transformation. Run a temperature screen experiment (e.g., 80 °C, 100 °C, 120 °C) and analyze for byproduct formation at each point.
-
Investigate Catalysis: Be aware that certain metal reagents or impurities (e.g., Cu, Ag) used in your reaction could be inadvertently catalyzing the decarboxylation.[19][20]
-
Alternative Synthetic Strategies: If high temperatures are unavoidable, consider if the carboxylic acid can be converted to a more stable group (e.g., an ester) before the high-temperature step, and then hydrolyzed back at the end of the synthesis.
Q4: My sample purity seems to decrease after being left on the benchtop under ambient light. Is the compound light-sensitive?
Answer: Yes, there is a significant potential for photodegradation . Halogenated aromatic compounds can absorb UV light, leading to the cleavage of the carbon-halogen bond.[8][9] The C-Br bond is generally weaker and more susceptible to cleavage than the C-Cl bond.
-
Mechanism: Upon absorption of UV radiation, the molecule can enter an excited state, leading to homolytic cleavage of the C-Br or C-Cl bond to form an aryl radical. This radical is highly reactive and will typically abstract a hydrogen atom from the solvent or another molecule to form a dehalogenated product.[8]
-
Potential Products:
-
2-Chloro-5-cyanobenzoic acid (from debromination)
-
3-Bromo-5-cyanobenzoic acid (from dechlorination)
-
-
Perform a Forced Degradation Study:
-
Protocol: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water). Divide it into two vials. Wrap one vial completely in aluminum foil (the control) and expose the other to direct laboratory light or a UV lamp for a set period (e.g., 24-48 hours).
-
Analysis: Analyze both samples by HPLC. A decrease in the parent peak area and the appearance of new, less-substituted peaks in the light-exposed sample confirms photosensitivity.
-
-
Protective Measures:
-
Always store the solid compound and solutions in amber vials or flasks wrapped in aluminum foil.
-
Minimize exposure of reaction mixtures to direct light, especially if the reaction is lengthy.
-
Summary of Degradation Pathways
The following diagram illustrates the primary degradation pathways discussed.
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow
If you encounter an unknown impurity or low yield, use the following workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting degradation issues.
References
- 1. 4-Cyanobenzoic acid(619-65-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 3-Bromo-2-chlorobenzoic acid | 56961-27-4 [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-BROMO-5-CHLOROBENZOIC ACID CAS#: 42860-02-6 [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) Photobiodegradation of Halogenated Aromatic Pollutants [research.amanote.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. lobachemie.com [lobachemie.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 16. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 3-Bromo-2-chloro-5-cyanobenzoic Acid Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2-chloro-5-cyanobenzoic acid. As a key intermediate in the development of various pharmaceuticals, the efficient and selective synthesis of this molecule is of paramount importance. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of this synthesis, with a focus on catalyst selection and optimization.
Introduction: Navigating the Synthesis of a Polysubstituted Aromatic
The synthesis of this compound presents a unique set of challenges due to the presence of multiple substituents on the aromatic ring. The chloro and bromo groups are deactivating yet ortho-, para-directing, while the carboxylic acid and cyano groups are deactivating and meta-directing.[1] This electronic landscape dictates the feasible synthetic strategies and heavily influences catalyst selection. Two primary routes are commonly considered for the introduction of the cyano group:
-
Direct Catalytic Cyanation: This approach involves the direct displacement of a halogen atom on a pre-functionalized benzoic acid derivative with a cyanide source, mediated by a transition metal catalyst.
-
Multi-step Synthesis via Sandmeyer Reaction: This classic transformation allows for the introduction of the cyano group from an amino precursor through a diazonium salt intermediate.[2][3]
This guide will delve into the nuances of both methodologies, providing a framework for rational catalyst selection and troubleshooting common experimental hurdles.
Section 1: Direct Catalytic Cyanation
Direct cyanation of an appropriately substituted dihalobenzoic acid is an attractive route. The primary challenge lies in achieving regioselectivity for the 5-position and overcoming the deactivating effects of the existing substituents. Both palladium and copper-based catalytic systems are viable options.
Palladium-Catalyzed Cyanation
Palladium catalysis is a powerful tool for the formation of C-CN bonds, often offering milder reaction conditions and broader functional group tolerance compared to traditional methods.[4]
dot
Caption: Palladium-catalyzed cyanation workflow.
Frequently Asked Questions (FAQs): Palladium-Catalyzed Cyanation
Q1: Which palladium catalyst should I choose for the cyanation of a dihalobenzoic acid?
A1: The choice of palladium source and ligand is critical. For electron-deficient aryl halides, catalyst systems with electron-rich and sterically bulky phosphine ligands are often successful.
| Catalyst System Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective with appropriate ligands. |
| Ligand | Buchwald-type phosphine ligands (e.g., XPhos, SPhos), dppf | These ligands promote the challenging oxidative addition and reductive elimination steps in the catalytic cycle. |
Catalyst poisoning by excess cyanide is a major concern in palladium-catalyzed cyanation.[4]
Q2: What is the best cyanide source to use?
A2: The choice of cyanide source impacts both reactivity and safety.
| Cyanide Source | Advantages | Disadvantages |
| Zn(CN)₂ | Commonly used, effective for many substrates. | Highly toxic. |
| K₄[Fe(CN)₆] | Non-toxic, inexpensive, and easy to handle.[5] | Can require higher temperatures and specific reaction conditions. |
| NaCN/KCN | Inexpensive. | Highly toxic and can lead to catalyst inhibition due to high cyanide concentration. |
For substrates with multiple reactive sites, a less reactive cyanide source like K₄[Fe(CN)₆] might offer better selectivity.
Troubleshooting Guide: Palladium-Catalyzed Cyanation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Inhibition: Excess cyanide in solution can poison the palladium catalyst. | - Use a less soluble cyanide source (e.g., Zn(CN)₂).- Consider using a cyanide transfer agent.- Ensure anhydrous conditions, as moisture can hydrolyze cyanide sources. |
| Poor Catalyst Activity: The chosen catalyst system may not be optimal for the substrate. | - Screen a variety of phosphine ligands.- Increase catalyst loading.- Ensure the palladium precatalyst is of high quality. | |
| Formation of Side Products | Hydrolysis of Cyano Group: The carboxylic acid functionality can create an acidic environment, leading to hydrolysis of the newly formed nitrile. | - Use a non-protic solvent.- Employ a non-nucleophilic base to neutralize any acid. |
| Reduction of Halides: In some cases, hydrodehalogenation can occur. | - Optimize the reaction temperature and time.- Ensure the absence of reducing agents. |
Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)
The Rosenmund-von Braun reaction, a copper-mediated cyanation, is a classic method that has seen significant improvements with the use of catalytic amounts of copper and appropriate ligands.
dot
Caption: Copper-catalyzed cyanation workflow.
Frequently Asked Questions (FAQs): Copper-Catalyzed Cyanation
Q1: When should I consider a copper-catalyzed cyanation?
A1: Copper-catalyzed cyanations are particularly effective for aryl iodides and can be a more cost-effective alternative to palladium catalysis. They often require higher reaction temperatures.
Q2: What are the key parameters to control in a copper-catalyzed cyanation?
A2: The choice of copper source, solvent, and temperature are critical.
| Parameter | Recommendation | Rationale |
| Copper Source | CuI, CuCN | These are the most common and effective copper(I) sources. |
| Solvent | High-boiling polar aprotic solvents (e.g., DMF, DMAc, NMP) | Required to facilitate the dissolution of reagents and reach the necessary high temperatures. |
| Temperature | Typically 120-200 °C | High temperatures are generally needed to drive the reaction to completion. |
Troubleshooting Guide: Copper-Catalyzed Cyanation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient Temperature: The reaction may be too slow at lower temperatures. | - Gradually increase the reaction temperature.- Ensure efficient stirring to overcome mass transfer limitations. |
| Insoluble Copper Cyanide Species: Formation of polymeric copper cyanide complexes can hinder catalytic activity. | - The use of ligands such as diamines can help solubilize the copper species. | |
| Product Degradation | Harsh Reaction Conditions: The high temperatures required can lead to decomposition of the starting material or product. | - Minimize the reaction time.- Consider using a more reactive starting material (e.g., an aryl iodide instead of a bromide). |
Section 2: Multi-step Synthesis via Sandmeyer Reaction
An alternative and often more reliable strategy for introducing the cyano group at a specific position is the Sandmeyer reaction.[2][3] This involves the diazotization of an amino group, followed by displacement with cyanide, typically using a copper(I) cyanide catalyst.[2]
dot
Caption: Sandmeyer reaction workflow.
Frequently Asked Questions (FAQs): Sandmeyer Reaction
Q1: What are the critical control points in a Sandmeyer reaction?
A1: The Sandmeyer reaction is highly sensitive to temperature and the stability of the diazonium salt intermediate.
| Step | Critical Parameter | Recommendation | Rationale |
| Diazotization | Temperature | Strictly maintain the temperature between 0-5 °C. | Diazonium salts are unstable and can decompose at higher temperatures. |
| Acid Concentration | Use a sufficient excess of acid. | Prevents the formation of unwanted azo-coupling byproducts. | |
| Cyanation | Addition of Diazonium Salt | Add the cold diazonium salt solution slowly to the copper cyanide solution. | Controls the rate of nitrogen gas evolution and prevents side reactions. |
Troubleshooting Guide: Sandmeyer Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Diazotization: Insufficient nitrous acid or improper temperature control. | - Test for the presence of excess nitrous acid using starch-iodide paper.- Ensure the temperature is consistently maintained at 0-5 °C. |
| Decomposition of Diazonium Salt: The intermediate is unstable and can decompose before reacting with the cyanide. | - Use the diazonium salt solution immediately after preparation.- Maintain a low temperature throughout the process. | |
| Side Reactions (e.g., Hydroxylation): The diazonium group can be displaced by water. | - Ensure the copper(I) cyanide solution is active and readily available for the reaction. | |
| Product Impurity | Formation of Phenolic Byproducts: Hydroxylation of the diazonium salt. | - Optimize the addition rate and temperature to favor the cyanation reaction. |
| Azo Coupling: Reaction of the diazonium salt with unreacted starting amine. | - Ensure complete diazotization by using a slight excess of sodium nitrite and sufficient acid. |
Section 3: Experimental Protocols
Disclaimer: These protocols are intended as a starting point and may require optimization based on your specific laboratory conditions and substrate purity. Always perform a thorough risk assessment before conducting any chemical reaction.
Protocol 3.1: Palladium-Catalyzed Cyanation of 3,5-Dibromo-2-chlorobenzoic acid
Materials:
-
3,5-Dibromo-2-chlorobenzoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Degassed deionized water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-Dibromo-2-chlorobenzoic acid (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.6 mmol), and K₂CO₃ (2.0 mmol).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol) in anhydrous 1,4-dioxane (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed deionized water (5 mL) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3.2: Sandmeyer Cyanation of 2-Amino-5-bromo-3-chlorobenzoic acid
Materials:
-
2-Amino-5-bromo-3-chlorobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (use with extreme caution)
Procedure:
Part A: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-Amino-5-bromo-3-chlorobenzoic acid (10 mmol) in a mixture of concentrated HCl (15 mL) and water (30 mL).
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled solution of NaNO₂ (11 mmol) in water (10 mL) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
Part B: Cyanation
-
In a separate flask, prepare a solution of CuCN (12 mmol) and NaCN (24 mmol) in water (50 mL) and cool it to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper cyanide solution. Be aware of vigorous nitrogen gas evolution.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Conclusion
The successful synthesis of this compound hinges on a well-considered choice of synthetic strategy and careful optimization of reaction conditions. For direct cyanation, palladium catalysis with bulky phosphine ligands offers a versatile approach, while copper catalysis presents a cost-effective alternative, particularly for more reactive aryl halides. The Sandmeyer reaction provides a robust and often more regioselective route, provided that the precursor amine is accessible. This guide serves as a comprehensive resource to aid researchers in navigating the challenges of this synthesis, enabling the efficient production of this valuable chemical intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Validation & Comparative
1H and 13C NMR spectral analysis of 3-Bromo-2-chloro-5-cyanobenzoic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-2-chloro-5-cyanobenzoic acid
In the landscape of drug development and materials science, the unambiguous structural elucidation of novel organic compounds is a cornerstone of progress. For researchers synthesizing complex molecules like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful tool for confirming molecular identity and purity. This guide provides a comprehensive, field-tested approach to the ¹H and ¹³C NMR spectral analysis of this specific molecule.
This document moves beyond a simple data sheet. It is designed as a comparative guide to empower researchers to predict, acquire, and interpret their own NMR data with a high degree of confidence. We will dissect the anticipated spectral features by comparing them to structurally similar, known compounds, grounding our predictions in the fundamental principles of substituent effects on aromatic systems.
The Challenge: A Highly Substituted Aromatic System
The structure of this compound presents a fascinating analytical puzzle. The benzene ring is decorated with five substituents, four of which are strongly electron-withdrawing (–Br, –Cl, –CN, –COOH). This dense electronic environment dictates the chemical shifts of the remaining aromatic protons and the ring carbons, leading to a spectrum that requires careful interpretation.
The primary objective of this guide is to provide a robust framework for analyzing a spectrum that, to our knowledge, is not yet publicly cataloged. We will achieve this by:
-
Predicting the ¹H and ¹³C NMR spectra based on established substituent chemical shift (SCS) effects.
-
Comparing these predictions with experimental data from simpler, analogous molecules to validate our reasoning.
-
Providing a detailed experimental protocol for acquiring high-quality data.
-
Illustrating the workflow for a comprehensive structural confirmation.
Predicted ¹H and ¹³C NMR Spectra
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from foundational NMR principles and analysis of the substituent effects discussed in the following section.[1][2][3]
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Assignment |
| ~8.45 | d | 1H | ~2.5 Hz | H-6 |
| ~8.20 | d | 1H | ~2.5 Hz | H-4 |
| ~13.5 (very broad) | s | 1H | - | COOH |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)
| Predicted δ (ppm) | Assignment | Rationale |
| ~165.0 | C-7 (COOH) | Typical chemical shift for a carboxylic acid carbon. |
| ~140.0 | C-2 (C-Cl) | Downfield shift due to direct attachment to electronegative chlorine. |
| ~138.5 | C-4 | Deshielded by para cyano and ortho bromo groups. |
| ~135.0 | C-6 | Deshielded by ortho cyano and para chloro groups. |
| ~133.0 | C-1 (C-COOH) | Quaternary carbon attached to the carboxyl group. |
| ~125.0 | C-3 (C-Br) | Shift influenced heavily by the heavy atom effect of bromine.[4] |
| ~117.0 | C-5 (C-CN) | Deshielded, but typically less so than carbons bearing halogens. |
| ~115.5 | C-8 (CN) | Characteristic chemical shift for a nitrile carbon. |
Comparative Analysis: Building Confidence Through Analogs
To substantiate our predictions, we can analyze the experimental NMR data of simpler, related molecules. This comparative approach allows us to observe the incremental effect of each substituent, providing a logical and evidence-based foundation for our assignments.
The Logic of Substituent Effects: The chemical shift of a nucleus in an aromatic ring is profoundly influenced by the electron-donating or electron-withdrawing nature of the substituents.[3] Electron-withdrawing groups decrease the electron density around nearby protons and carbons, "deshielding" them from the external magnetic field and shifting their signals to a higher frequency (downfield).[2][3] The effect is transmitted through both the sigma (σ) and pi (π) electronic systems of the ring.[1][2]
Table 3: Comparison of Experimental ¹³C NMR Data (Aromatic Region) of Analogous Compounds
| Compound | C1 (C-X) | C2 (C-Y) | C3 (C-Z) | C4 (C-W) | C5 (C-V) | C6 (C-U) | Solvent | Source |
| 2-Chlorobenzoic acid | 128.5 | 134.8 | 131.6 | 132.5 | 133.7 | 126.8 | CDCl₃ | [5][6] |
| 3-Bromobenzoic acid | 132.1 (approx) | 133.0 | 122.6 | 135.9 | 130.1 | 128.5 | CDCl₃ | [7] |
| 3-Bromo-2-chlorobenzoic acid | 131.5 | 134.9 | 124.9 | 134.3 | 130.8 | 127.8 | DMSO-d₆ | Predicted |
| This compound | ~133.0 | ~140.0 | ~125.0 | ~138.5 | ~117.0 | ~135.0 | DMSO-d₆ | Predicted |
Note: Numbering for comparison is standardized with the COOH at C1. Actual IUPAC numbering may differ.
From this comparison, we can draw key insights:
-
Adding Chlorine at C-2: Comparing 3-bromobenzoic acid to the predicted 3-bromo-2-chlorobenzoic acid, the C-2 signal is expected to shift significantly downfield due to the direct attachment of the electronegative chlorine.
-
Adding the Cyano Group at C-5: Introducing the strongly electron-withdrawing cyano group at C-5 in 3-bromo-2-chlorobenzoic acid is predicted to cause a significant downfield shift in the signals for the ortho (C-4, C-6) and para (C-2) carbons, which aligns with our final predictions.
Experimental Verification: A Protocol for Success
Acquiring high-quality, reproducible NMR data is paramount.[8] The following protocol outlines a self-validating system for the analysis of this compound.
Step 1: Sample Preparation
-
Solvent Selection : Due to the presence of the carboxylic acid, a polar aprotic solvent is recommended. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice as it readily dissolves benzoic acid derivatives and its residual proton signal (δ ≈ 2.50 ppm) and carbon signals (δ ≈ 39.52 ppm) are well-defined for referencing. The choice of solvent can significantly impact chemical shifts due to solute-solvent interactions.[9][10][11][12]
-
Concentration : Weigh and dissolve 10-15 mg of the purified compound in 0.6 mL of DMSO-d₆.
-
Transfer : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Referencing : While modern spectrometers can reference the residual solvent peak, tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm) for ultimate precision.[13]
Step 2: NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz spectrometer and may need optimization.[8][13][14]
¹H NMR Acquisition:
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width : 0-16 ppm.
-
Number of Scans : 16 scans.
-
Relaxation Delay (d1) : 5 seconds. A longer delay is crucial for accurate integration, especially for the potentially broad COOH proton.
¹³C NMR Acquisition:
-
Pulse Program : Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width : 0-200 ppm.
-
Number of Scans : ≥1024 scans. A higher number of scans is necessary due to the low natural abundance of ¹³C and the presence of four quaternary carbons in the aromatic region.
-
Relaxation Delay (d1) : 2 seconds.
Step 3: Data Processing and Interpretation
-
Fourier Transform : Convert the acquired Free Induction Decay (FID) into the frequency-domain spectrum.
-
Phase and Baseline Correction : Carefully correct the phase and baseline of the spectrum to ensure accurate peak picking and integration.
-
Referencing : Calibrate the spectrum by setting the residual DMSO-d₆ peak to δ 2.50 ppm (¹H) or δ 39.52 ppm (¹³C).
-
Analysis :
-
¹H Spectrum : Confirm the presence of two signals in the aromatic region, each integrating to 1H. They should appear as doublets due to four-bond (meta) coupling, with an expected J-value of ~2.5 Hz. The carboxylic acid proton will likely be a broad singlet far downfield.
-
¹³C Spectrum : Expect to see all 8 unique carbon signals. Identify the carboxyl and nitrile carbons first based on their characteristic shifts. The remaining six aromatic carbons will be in the δ 110-145 ppm range.
-
Workflow for Structural Elucidation
The following diagram outlines the logical workflow for confirming the structure of this compound.
Caption: Workflow for NMR-based structural verification.
Advanced Techniques: Unambiguous Assignment with 2D NMR
For a molecule with several quaternary carbons, a 1D ¹³C spectrum does not provide connectivity information. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable here.[15][16] It reveals correlations between protons and carbons that are 2 or 3 bonds away, allowing for the definitive assignment of all atoms in the molecular skeleton.
Expected HMBC Correlations:
-
H-4 should show correlations to C-2 , C-6 , C-5 (C-CN) , and C-8 (CN) .
-
H-6 should show correlations to C-2 , C-4 , C-5 (C-CN) , and C-1 (C-COOH) .
-
The COOH proton (if sharp enough) may show correlations to C-1 and C-2 .
These correlations provide an interlocking web of evidence that confirms the substituent positions.
Caption: Expected long-range proton-carbon correlations.
Conclusion
The structural analysis of this compound by NMR spectroscopy is a multi-faceted task that relies on a synergy of predictive knowledge, comparative analysis, and rigorous experimental technique. While no public spectrum currently exists, this guide provides a comprehensive roadmap for any researcher encountering this molecule. By understanding the profound effects of the electron-withdrawing substituents, comparing the expected shifts to known analogs, and employing both 1D and 2D NMR techniques, a confident and unambiguous structural assignment is readily achievable.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. 2-Chlorobenzoic acid(118-91-2) 1H NMR [m.chemicalbook.com]
- 7. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. reddit.com [reddit.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. thieme-connect.de [thieme-connect.de]
- 13. benchchem.com [benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. anuchem.weebly.com [anuchem.weebly.com]
- 16. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Bromo-2-chloro-5-cyanobenzoic acid
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Bromo-2-chloro-5-cyanobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed protocol for analysis and a comparative discussion of its fragmentation behavior, grounded in established principles of mass spectrometry.
Introduction
This compound is a complex substituted aromatic compound. Its multifaceted structure, featuring a carboxylic acid, a nitrile group, and two different halogen atoms, presents a unique and informative fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification in complex matrices, for quality control, and for metabolism studies. This guide will dissect the expected fragmentation pathways, providing a robust framework for interpreting its mass spectrum.
Predicted Fragmentation Pathways
The fragmentation of this compound under electron ionization is predicted to be initiated by the removal of an electron to form the molecular ion (M•+). The subsequent fragmentation is driven by the relative stabilities of the resulting ions and neutral losses, influenced by the various functional groups present.
The initial molecular ion will exhibit a characteristic isotopic pattern due to the presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6).
Key fragmentation pathways are expected to involve:
-
Loss of Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion.[1][2]
-
Loss of the Carboxyl Group (•COOH): This involves the cleavage of the C-C bond between the aromatic ring and the carboxylic acid, resulting in a halogenated cyanobenzyl cation.[1][2]
-
Decarboxylation (loss of CO2): This can occur from the molecular ion, particularly in compounds with ortho substituents that can facilitate this process through intramolecular interactions.
-
Loss of Halogens: The sequential loss of bromine and chlorine radicals or hydrogen halides (HBr, HCl) is anticipated. The relative ease of loss is generally I > Br > Cl > F.[3]
-
Loss of CO: Following the initial loss of the hydroxyl or carboxyl group, the resulting acylium ion can further lose carbon monoxide.[1]
-
Nitrile Group Fragmentation: The cyano group is relatively stable and may remain intact in many of the major fragment ions.
The interplay of these pathways will generate a unique fingerprint for this compound.
Experimental Protocol: Acquiring the Mass Spectrum
This protocol outlines the steps for acquiring a high-quality electron ionization mass spectrum of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system.
1. Sample Preparation:
- Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
- Vortex the solution to ensure complete dissolution.
- Perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL. The optimal concentration should be determined empirically.
2. GC-MS Instrument Parameters:
- Gas Chromatograph (GC):
- Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.
- Injector Temperature: 280 °C (to ensure efficient volatilization).
- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
- Oven Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: 15 °C/min to 300 °C.
- Final hold: 5 minutes at 300 °C.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended. Dimensions: 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
- Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragment ions.
- Scan Speed: At least 3 scans/second to obtain good peak shapes.
- Solvent Delay: Set a solvent delay of 3-5 minutes to prevent the solvent peak from damaging the filament.
3. Data Acquisition and Analysis:
- Inject 1 µL of the prepared sample into the GC-MS system.
- Acquire the data using the instrument's software.
- Analyze the resulting chromatogram to identify the peak corresponding to this compound.
- Extract the mass spectrum from this peak and identify the molecular ion cluster and major fragment ions.
Predicted Fragmentation Pattern Visualization
The following diagram illustrates the predicted major fragmentation pathways of this compound.
Caption: Predicted EI fragmentation of this compound.
Summary of Expected Key Ions
The following table summarizes the predicted m/z values for the molecular ion and key fragment ions of this compound. The m/z values are based on the most abundant isotopes (79Br and 35Cl).
| m/z (for 79Br, 35Cl) | Proposed Fragment Structure | Neutral Loss |
| 275 | [C8H3BrClNO2]•+ | - |
| 258 | [C8H2BrClNO]•+ | •OH |
| 230 | [C7H2BrClN]•+ | •COOH |
| 196 | [C8H3ClNO2]•+ | •Br |
| 240 | [C8H3BrNO2]•+ | •Cl |
| 230 | [C7H2BrClN]•+ | •OH, CO |
| 151 | [C7H2ClN]•+ | •Br, •COOH |
Comparative Analysis and Alternative Methodologies
The fragmentation pattern of this compound can be compared to simpler, related molecules to build confidence in the interpretation.
-
Comparison with Benzoic Acid: Benzoic acid itself shows characteristic losses of •OH (M-17) to form the benzoyl cation (m/z 105), which is often the base peak, and subsequent loss of CO to form the phenyl cation (m/z 77).[1] The presence of these core fragments, shifted by the mass of the substituents, would be expected.
-
Comparison with Halogenated Benzenes: The mass spectra of bromochlorobenzenes exhibit a distinct molecular ion cluster due to the isotopic abundances of bromine and chlorine.[4][5][6][7][8] The ratio of the peaks in this cluster is a powerful diagnostic tool. The loss of the halogen atoms is also a prominent fragmentation pathway.[3]
-
Alternative Analytical Techniques: While GC-MS with EI is a robust method for this compound, other techniques could provide complementary information.
-
Chemical Ionization (CI): This "softer" ionization technique would likely produce a more abundant protonated molecule [M+H]+ and less fragmentation, which can be useful for confirming the molecular weight.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For samples that are not amenable to GC or are thermally labile, LC-MS with electrospray ionization (ESI) would be the method of choice. In negative ion mode, ESI would readily produce the deprotonated molecule [M-H]-.
-
Tandem Mass Spectrometry (MS/MS): To confirm the proposed fragmentation pathways, MS/MS experiments can be performed. By isolating a specific precursor ion (e.g., the molecular ion) and subjecting it to collision-induced dissociation (CID), the resulting product ions can be definitively linked to their parent.[9]
-
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be rich in information, reflecting its complex substitution pattern. By understanding the fundamental fragmentation mechanisms of its constituent functional groups, a detailed and accurate interpretation of its mass spectrum can be achieved. The experimental protocol provided offers a solid starting point for acquiring high-quality data, and the comparative analysis highlights the key features to look for. This guide serves as a valuable resource for any scientist working with this or structurally related compounds.
References
- 1. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Bromo-3-chlorobenzene | C6H4BrCl | CID 7928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 1-bromo-4-chloro- [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. m.youtube.com [m.youtube.com]
- 8. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. uab.edu [uab.edu]
A Comparative Study of 3-Bromo-2-chloro-5-cyanobenzoic Acid and Its Analogs: A Guide for Researchers
In the landscape of modern drug discovery and materials science, the nuanced differences between structurally related molecules can dictate their ultimate utility. Substituted benzoic acids, in particular, represent a cornerstone scaffold, offering a versatile platform for the development of novel therapeutic agents and functional materials.[1] This guide provides an in-depth comparative analysis of 3-Bromo-2-chloro-5-cyanobenzoic acid and its analogs, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into a comparative analysis of their synthesis, physicochemical properties, and potential biological activities, supported by experimental data and detailed protocols.
Introduction: The Significance of Halogenated and Cyano-Substituted Benzoic Acids
Benzoic acid and its derivatives are recognized for their wide-ranging biological activities and applications.[2] The introduction of halogen atoms and cyano groups to the benzoic acid scaffold dramatically influences its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. Halogenation can enhance binding affinity to target proteins and improve pharmacokinetic profiles, a strategy widely employed in medicinal chemistry.[3][4] The cyano group, a potent electron-withdrawing group, can participate in hydrogen bonding and other non-covalent interactions, further tuning the molecule's properties. This guide focuses on this compound, a molecule with a unique substitution pattern, and compares it with its analogs to elucidate the structure-activity relationships that govern their chemical and biological behavior.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are paramount to its function, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. A comparative analysis of these properties for this compound and its analogs reveals the impact of specific substitutions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | Solubility |
| This compound | C8H3BrClNO2 | 260.48 | 182-187[5] | ~2.5-3.5 | Sparingly soluble in water, soluble in organic solvents. |
| 3-Bromo-5-cyanobenzoic acid | C8H4BrNO2 | 226.03 | 182-187[5] | ~3.0-4.0 | Sparingly soluble in water, soluble in organic solvents.[6] |
| 2-Chloro-5-cyanobenzoic acid | C8H4ClNO2 | 181.57 | 178[2] | ~3.0-4.0 | Sparingly soluble in water, soluble in organic solvents.[7] |
| 3-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | 235.46 | 168-169[7] | ~2.5[7] | Soluble in methanol.[8] |
| 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | 235.46 | 154-156 | ~2.5-3.5 | Sparingly soluble in water, more soluble in organic solvents. |
Note: Predicted pKa and solubility values are based on computational models and structural similarities. Experimental verification is recommended.
The data illustrates that the melting point is influenced by the substitution pattern, with the target molecule having a relatively high melting point, suggesting a stable crystal lattice. The predicted pKa values indicate that these compounds are acidic, a characteristic feature of benzoic acids. The presence of multiple electron-withdrawing groups is expected to increase the acidity of the carboxylic acid proton.
Synthesis Strategies: A Rationale-Driven Approach
The synthesis of substituted benzoic acids often involves multi-step pathways. A judicious choice of synthetic route is crucial for achieving high yields and purity. Below is a comparative overview of potential synthetic strategies for this compound and a key analog.
Diagram: Comparative Synthetic Workflow
References
- 1. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-cyanobenzoic acid CAS#: 89891-83-8 [chemicalbook.com]
- 3. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. 3-Bromo-5-cyanobenzoic acid 95 453566-14-8 [sigmaaldrich.com]
- 6. 3-Bromo-5-cyanobenzoic acid | 453566-14-8 | FB12102 [biosynth.com]
- 7. Buy 2-Chloro-5-(cyanomethyl)benzoic acid | 66658-58-0 [smolecule.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Bromo-2-chloro-5-cyanobenzoic acid
This guide provides an in-depth technical analysis of the reversed-phase high-performance liquid chromatography (RP-HPLC) retention behavior of 3-Bromo-2-chloro-5-cyanobenzoic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a single data point to explore the fundamental principles governing the separation, offering a framework for method development, comparison with alternative approaches, and interpretation of chromatographic data.
The Principle of Relative Retention: Why a Single Retention Time is Context-Dependent
In liquid chromatography, retention time (RT) is not an intrinsic property of a molecule but rather a result of its dynamic interaction with the stationary and mobile phases.[1] It is a function of a specific set of experimental conditions. Therefore, the central question is not "What is the retention time?" but "Under which conditions can we achieve a robust and reproducible retention time for analysis?"
The analysis of this compound, a substituted aromatic carboxylic acid, is primarily governed by its hydrophobicity and the degree of its ionization. A successful HPLC method must control these factors to achieve sharp, symmetrical peaks with adequate retention for reliable quantification.
A Foundational RP-HPLC Method for Analysis
While a specific compendial method for this exact molecule is not publicly documented, a robust starting point can be developed from first principles, leveraging common practices for analyzing aromatic acids.[2] The following method is proposed as a primary protocol, designed for reliability and adaptability.
Experimental Protocol: Primary Method
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Water (Diluent). This ensures solubility and compatibility with the initial mobile phase conditions.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection to remove particulates.
-
-
Instrumentation & Conditions:
-
The method is designed for a standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Parameter Recommended Setting Rationale Column C18, 150 mm x 4.6 mm, 5 µm The C18 (Octadecylsilane) stationary phase is the industry standard for reversed-phase chromatography, providing excellent hydrophobic retention for non-polar and moderately polar compounds like substituted benzoic acids.[3] Mobile Phase A 0.1% Phosphoric Acid in Water The acidic modifier is critical. It sets the mobile phase pH well below the pKa of the carboxylic acid group, ensuring it remains in its neutral, protonated form (-COOH). This prevents peak tailing and improves retention on the non-polar C18 phase.[2] Mobile Phase B Acetonitrile A common, effective organic modifier for reversed-phase HPLC. Elution Mode Isocratic An isocratic elution provides a simple, robust method with stable retention times, ideal for quality control applications. Composition 55% A / 45% B This starting composition is estimated to provide adequate retention (k' between 2 and 10) for a compound with this degree of halogenation and aromaticity. Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm internal diameter column. Column Temp. 30 °C Thermostatting the column ensures retention time reproducibility by mitigating fluctuations due to ambient temperature changes.[4] Injection Vol. 10 µL A typical injection volume for analytical HPLC. Detection (UV) 254 nm Aromatic compounds with conjugated systems typically exhibit strong absorbance at 254 nm. A full UV scan of the analyte is recommended to determine the optimal wavelength (λmax). Run Time 10 minutes Sufficient to allow for the elution of the main peak and any potential impurities. -
-
Expected Outcome:
-
Under these conditions, a retention time of approximately 5-7 minutes is predicted. This provides sufficient separation from the solvent front (void volume) without excessive analysis time.
-
Workflow for HPLC Analysis
The following diagram outlines the logical flow of the analytical process.
Caption: A generalized workflow for the HPLC analysis of a chemical standard.
Comparative Analysis: The Impact of Method and Molecular Structure on Retention
To fully understand the chromatographic behavior of this compound, we must compare it to alternatives. This involves evaluating different stationary phases and contextualizing its retention against structurally related molecules.
Comparison of Stationary Phases
The choice of stationary phase is a critical decision in method development, as it offers different selectivity based on varied chemical interactions.[5][6]
| Stationary Phase | Primary Interaction | Expected RT vs. C18 | Rationale |
| C18 (Primary) | Hydrophobic | Baseline | Strong retention based on the overall non-polar character of the molecule. The gold standard for general-purpose reversed-phase separations.[3] |
| Phenyl-Hexyl | Hydrophobic & π-π | Potentially Longer | The phenyl groups in the stationary phase can engage in π-π stacking interactions with the analyte's aromatic ring. This additional interaction mechanism can increase retention and offer unique selectivity for aromatic compounds.[7] |
| Cyano (CN) | Dipole-Dipole & Hydrophobic | Shorter | The cyano phase is significantly more polar than C18. While it has moderate hydrophobic character, its primary interaction with the polar cyano and carboxyl groups of the analyte would be weaker, leading to earlier elution in reversed-phase mode. |
Comparison with Structural Analogues
Analyzing the retention of simpler, related molecules on the primary C18 method provides profound insight into how each functional group contributes to the overall hydrophobicity and, therefore, the retention time.
| Compound | Structure | Key Difference | Predicted RT vs. Target | Rationale |
| Benzoic Acid | C₆H₅COOH | Parent Molecule | Much Shorter | Lacks the hydrophobic contribution of the three substituents (Br, Cl, CN). It is significantly more polar and will elute much earlier. |
| 2-Chlorobenzoic Acid | Cl-C₆H₄COOH | Adds Chlorine | Shorter | The chloro group adds hydrophobicity relative to benzoic acid, increasing retention. |
| 3-Bromobenzoic Acid | Br-C₆H₄COOH | Adds Bromine | Shorter | The bromo group is more hydrophobic than the chloro group, leading to a longer retention time than 2-chlorobenzoic acid but still shorter than the fully substituted target. |
| Target Molecule | Br,Cl,CN-C₆H₂COOH | All Substituents | Baseline | The combined hydrophobic effects of the bromo, chloro, and cyano groups result in the longest retention time in this series. |
The following diagram illustrates this relationship between molecular structure and chromatographic retention.
Caption: Impact of functional groups on hydrophobicity and predicted HPLC retention.
Trustworthiness: A Note on Method Validation
For this or any analytical method to be considered trustworthy for its intended purpose (e.g., quality control, purity assessment), it must be validated.[8] Validation demonstrates that the procedure is suitable, reliable, and reproducible. Key parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:[9][10]
-
Specificity: The ability to assess the analyte in the presence of other components like impurities or degradation products.
-
Linearity: A direct proportional relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: The closeness of the test results to the true value, often measured by spike/recovery experiments.[11]
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% change in mobile phase composition, ±2°C in temperature).
A comprehensive validation study, documented in a validation protocol and report, is essential to establish the method's credibility and ensure compliance with regulatory expectations.[8][12]
References
- 1. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 2. agilent.com [agilent.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chromtech.net.au [chromtech.net.au]
- 6. HPLC column selection - how to choose the right HPLC column | Analytics-Shop [analytics-shop.com]
- 7. phenomenex.com [phenomenex.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. actascientific.com [actascientific.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
A Technical Guide to the Efficacy of Halogenated Benzoic Acid Derivatives in Oncology Research
For drug development professionals, medicinal chemists, and researchers in oncology, the benzoic acid scaffold represents a foundational template for the design of novel therapeutics. Its synthetic tractability and privileged structure status make it a recurring motif in a vast array of biologically active molecules.[1][2][3][4] The strategic placement of halogen atoms on this scaffold is a well-established method to modulate the physicochemical properties and biological activity of the resulting compounds. This guide provides a comparative analysis of the efficacy of di-halogenated benzoic acid derivatives, with a particular focus on structures related to 3-bromo-2-chloro-5-cyanobenzoic acid, a scaffold of significant interest in the development of targeted cancer therapies.
This document synthesizes available data to illuminate structure-activity relationships (SAR) and guide future research in this area. While direct, comprehensive comparative studies on a systematic series of this compound derivatives are not extensively available in the public domain, this guide draws upon published research of closely related analogs to provide valuable insights for the rational design of novel therapeutics.
The Rationale for Halogenation in Benzoic Acid-Based Drug Discovery
The introduction of halogen atoms, such as chlorine and bromine, onto the benzoic acid ring is a key strategy in medicinal chemistry for several reasons:
-
Modulation of Electronic Properties: Halogens are electron-withdrawing groups that can significantly alter the pKa of the carboxylic acid, influencing its interaction with biological targets.
-
Increased Lipophilicity: The addition of halogens generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve pharmacokinetic properties.
-
Steric Effects: The size of the halogen atom can introduce specific steric hindrance, promoting selective binding to the target protein and potentially reducing off-target effects.
-
Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of the compound.
The combination of different halogens, such as in the this compound scaffold, allows for a fine-tuning of these properties to optimize for both potency and drug-like characteristics.
Comparative Efficacy of Dihalogenated Benzoic Acid Derivatives
While a direct head-to-head comparison of a wide range of this compound derivatives is not available in the literature, we can infer structure-activity relationships by examining the efficacy of related dihalogenated benzoic acid derivatives from various studies. The following table summarizes the anticancer activity of several such compounds.
| Compound ID | Core Structure | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-Chlorobenzoic acid | N-phenylbenzamide | SiHa (Cervical) | 22.4 | [5] |
| 2 | 3,5-Dichlorobenzoic acid | Cyclopentaquinoline hybrid | - | - | [6] |
| 3 | 4-Aminobenzoic acid | 3-chloro, ester derivatives | A549, HepG2, HCT-116 | Varies | [6] |
| 4 | 4'-Bromochalcone | - | MCF-7, PC-3 | Varies | [7] |
| 5 | Benzofuran carboxylic acid | Halogenated methyl ester | HepG2, A549 | Varies | [8] |
Key Insights from Comparative Analysis:
-
Antiproliferative Activity: As demonstrated by compound 1 , a simple 3-chloro-N-phenylbenzamide shows moderate anticancer activity against cervical cancer cells.[5] This suggests that the halogenated benzamide scaffold is a promising starting point for further optimization.
-
Targeting Specific Pathways: The work on 4-amino-3-chloro benzoate ester derivatives highlights the potential of these compounds as EGFR inhibitors, a key target in many cancers.[6]
-
Influence of the Second Halogen: While data for dihalogenated derivatives is sparse, the increased activity often seen with multiple halogen substitutions in other scaffolds (e.g., flavonoids) suggests that a second halogen on the benzoic acid ring could further enhance potency.[9]
-
Importance of the Amide/Ester Linkage: The conversion of the carboxylic acid to an amide or ester is a common strategy to generate more complex and potent derivatives. The nature of the substituent on the amide or ester plays a crucial role in determining the biological activity.
Structure-Activity Relationship (SAR) and Future Directions
Based on the available data for related compounds, we can propose a hypothetical SAR for derivatives of this compound.
Caption: Hypothetical SAR workflow for this compound derivatives.
Future research in this area should focus on:
-
Systematic Derivatization: Synthesizing a library of amides and esters of this compound with diverse substituents on the appended aryl or alkyl group.
-
Target Identification: Elucidating the specific molecular targets (e.g., kinases, enzymes) of the most active compounds.
-
In Vivo Efficacy: Evaluating the in vivo efficacy and pharmacokinetic properties of the most promising derivatives in relevant animal models of cancer.
Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for common assays used to evaluate the anticancer activity of novel compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and a reference drug (e.g., doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and reference drug in culture medium. Add 100 µL of the compound solutions to the appropriate wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: A streamlined workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for measuring the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds and a reference inhibitor (e.g., staurosporine)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in the kinase assay buffer.
-
Kinase Reaction Setup: In a multi-well plate, add the test compound, the kinase, and the kinase-specific substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the kinase activity using a suitable detection reagent. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured, which is proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (kinase and substrate without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The dihalogenated benzoic acid scaffold, exemplified by structures like this compound, holds significant promise for the development of novel anticancer agents. While a comprehensive comparative dataset for a systematic series of derivatives is yet to be established, the analysis of related compounds provides a strong rationale for further investigation. The strategic derivatization of the carboxylic acid moiety and the exploration of different substitution patterns on appended aromatic rings are likely to yield compounds with enhanced potency and selectivity. The detailed experimental protocols provided herein offer a robust framework for the rigorous evaluation of such novel chemical entities, paving the way for the discovery of the next generation of targeted cancer therapies.
References
- 1. iomcworld.com [iomcworld.com]
- 2. benchchem.com [benchchem.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological evaluation of halogenated flavone derivatives as antiangiogenic and anticancer agents - CentAUR [centaur.reading.ac.uk]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
A Comparative Analysis: The Strategic Advantages of 3-Bromo-2-chloro-5-cyanobenzoic Acid in Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of synthetic chemistry, particularly within drug discovery and materials science, the selection of a starting material is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic route. Substituted benzoic acids are foundational building blocks, but not all are created equal. This guide provides an in-depth technical comparison of 3-Bromo-2-chloro-5-cyanobenzoic acid against similar reagents, highlighting its unique structural features that offer significant advantages in molecular construction. We will explore how its distinct arrangement of functional groups provides a platform for selective, sequential reactions, a crucial asset for building molecular complexity and generating diverse compound libraries.
The Molecular Architecture: A Triad of Orthogonal Functionality
The power of this compound lies in the specific placement of its three key functional groups—bromo, chloro, and cyano—on the benzoic acid scaffold. Each group imparts distinct electronic and steric properties, and more importantly, exhibits differential reactivity. This "orthogonal" nature allows chemists to address each functional group selectively under different reaction conditions.
-
The Halogens (C-Br vs. C-Cl): The primary advantage stems from the well-established difference in reactivity between carbon-bromine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1] This reactivity hierarchy (generally I > Br > OTf > Cl) is fundamental to its strategic use.[1][2][3]
-
The Cyano Group (-CN): Positioned meta to the carboxylic acid, the cyano group is a strong electron-withdrawing group, influencing the acidity of the carboxyl group and the reactivity of the aromatic ring.[4] Beyond its electronic role, it serves as a versatile synthetic handle, capable of being transformed into a variety of other functional groups.[4]
-
The Carboxylic Acid (-COOH): This group provides a primary site for modifications such as amidation or esterification, essential for linking the core scaffold to other molecular fragments.
To contextualize these features, a comparison with other common dihalogenated benzoic acids is necessary.
Table 1: Comparison of Physicochemical and Reactivity Properties
| Reagent | Key Structural Feature | Primary Advantage | Key Limitation |
| This compound | Orthogonal C-Br and C-Cl bonds; versatile -CN group. | Enables sequential, site-selective cross-coupling. Three distinct points for diversification. | Higher initial cost compared to simpler analogs. |
| 5-Bromo-2-chlorobenzoic acid[5][6] | Orthogonal C-Br and C-Cl bonds. | Allows for sequential cross-coupling. | Lacks the third functional handle provided by the cyano group. |
| 2,5-Dibromobenzoic acid | Two C-Br bonds of differing steric/electronic environment. | High reactivity at both halogenated positions. | Achieving high selectivity for mono-functionalization can be challenging and condition-dependent.[7] |
| 2,5-Dichlorobenzoic acid | Two C-Cl bonds. | Lower cost and wide availability of chloro-aromatics. | Lower reactivity requires more forcing conditions or specialized, expensive catalyst systems.[1][3] |
Strategic Advantage in Sequential Cross-Coupling
The most significant advantage of this compound is its capacity for programmed, site-selective functionalization via sequential cross-coupling reactions. A synthetic chemist can first address the more reactive C-Br bond, perform a transformation, and then, under different catalytic conditions, address the more robust C-Cl bond. This allows for the controlled, stepwise construction of complex biaryl or substituted aromatic structures from a single starting material.
This contrasts sharply with reagents like 2,5-dibromobenzoic acid, where selective mono-arylation can be difficult to control, often leading to mixtures of mono- and di-substituted products.[7][8]
Workflow: Sequential Suzuki-Miyaura Cross-Coupling
The following diagram illustrates a typical workflow, capitalizing on the differential reactivity of the C-Br and C-Cl bonds.
Caption: Sequential cross-coupling workflow.
Experimental Protocol: Selective Suzuki Coupling at the C-Br Position
This protocol describes a typical procedure for the selective coupling at the C-Br position, leaving the C-Cl bond intact for subsequent reactions.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (4-t-Butyl-2',6'-dimethoxy-1,1'-biphenyl-2-yldicyclohexylphosphine) (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
1,4-Dioxane (5 mL) and Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in the dioxane/water mixture and bubble argon through the solution for 5 minutes.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Seal the flask and heat the reaction mixture at 80 °C for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the mono-arylated product.
Rationale for Choices:
-
Catalyst System: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial. While modern ligands can activate C-Cl bonds, under these milder temperature conditions (80 °C), the catalytic system preferentially activates the more labile C-Br bond.[1]
-
Base and Solvent: K₃PO₄ is an effective base for Suzuki couplings. The dioxane/water solvent system is commonly used to ensure solubility of both the organic and inorganic reagents.
The Cyano Group: A Gateway to Further Diversification
Beyond the dual-halogen strategy, the cyano group offers a third point of modification, significantly expanding the synthetic possibilities from a single precursor. It can be readily transformed into other valuable functional groups.
Caption: Versatile transformations of the cyano group.
This versatility is particularly valuable in medicinal chemistry, where converting a nitrile to a primary amine can introduce a key basic center for salt formation or hydrogen bonding, while transformation to a tetrazole can create a bioisostere for a carboxylic acid.
Conclusion: A Superior Platform for Complex Synthesis
While simpler reagents like 5-bromo-2-chlorobenzoic acid or various dibromobenzoic acids have their place, this compound offers a superior and more versatile platform for the synthesis of complex, highly functionalized molecules.
The key advantages are:
-
Predictable Site Selectivity: The inherent reactivity difference between the C-Br and C-Cl bonds allows for reliable and high-yielding sequential cross-coupling reactions.[1][9]
-
Multiple Orthogonal Handles: It provides three distinct and chemically addressable points for molecular diversification (C-Br, C-Cl, -CN).
-
Synthetic Efficiency: It enables the construction of complex scaffolds in fewer steps from a common intermediate, accelerating the drug discovery process and reducing overall synthesis cost.
For research programs focused on generating diverse chemical libraries or executing complex multi-step syntheses, the strategic advantages offered by this compound make it a highly valuable and efficient building block, justifying its use over less functionalized or less selective alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. CAS 1877-72-1: 3-Cyanobenzoic acid | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 7. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity Profile of 3-Bromo-2-chloro-5-cyanobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount. A thorough understanding of a molecule's potential for off-target interactions, or cross-reactivity, is not merely a regulatory formality but a critical step in mitigating the risk of adverse effects and ensuring the clinical success of a therapeutic candidate. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 3-Bromo-2-chloro-5-cyanobenzoic acid, a substituted benzoic acid derivative with potential therapeutic applications.
The benzoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, this chemical versatility also presents a challenge in achieving target specificity. The unique substitution pattern of this compound—featuring a bromine atom, a chlorine atom, and a cyano group—necessitates a rigorous evaluation of its interactions across a broad spectrum of biological targets.
This guide is designed to provide a framework for a comprehensive cross-reactivity investigation of this compound. We will explore a panel of structurally related analogs, detail robust experimental protocols for assessing off-target binding, and present illustrative data to guide the interpretation of such studies. The insights provided herein are intended to empower researchers to make informed decisions in the development of selective and safe therapeutics.
Comparative Analysis of Substituted Benzoic Acids
To contextualize the cross-reactivity profile of this compound, a comparative analysis with structurally related molecules is essential. The selected analogs for this guide feature variations in their substitution patterns, allowing for an exploration of structure-activity relationships (SAR) concerning off-target interactions.
Table 1: Structures of this compound and Comparative Analogs
| Compound ID | Structure | Key Features |
| BCCA-001 | This compound | Halogen (Br, Cl) and electron-withdrawing (CN) substituents. |
| BCCA-002 | 3-Bromo-5-cyanobenzoic acid | Lacks the ortho-chloro group compared to BCCA-001. |
| BCCA-003 | 3,5-Dichlorobenzoic acid | Features two chlorine atoms, lacks the cyano and bromo groups. Known to have antimicrobial properties.[1][2] |
| BCCA-004 | 3-Bromo-5-hydroxybenzoic acid | Hydroxyl group instead of a cyano group, introducing a hydrogen bond donor/acceptor. |
| BCCA-005 | 2,3,5-Tribromobenzoic acid | Increased halogenation with three bromine atoms. |
A Strategic Approach to Cross-Reactivity Profiling
A systematic and tiered approach is crucial for efficiently assessing the cross-reactivity of a compound. The following workflow outlines a logical progression from broad, initial screens to more detailed mechanistic studies.
Caption: A tiered workflow for assessing compound cross-reactivity.
Illustrative Cross-Reactivity Data
To demonstrate the application of this framework, the following tables present hypothetical, yet plausible, data for the cross-reactivity of our compound panel against a selection of common off-targets. This data is intended to be illustrative of the types of results generated in such studies and to facilitate a discussion of their interpretation.
Kinase Selectivity Panel
Kinases are a large family of enzymes that are common off-targets for small molecule drugs. A broad kinase screen is a standard component of safety pharmacology.[][4][5][6][7]
Table 2: Percentage Inhibition of a Representative Kinase Panel at 10 µM
| Kinase Target | BCCA-001 | BCCA-002 | BCCA-003 | BCCA-004 | BCCA-005 |
| EGFR | 15% | 12% | 8% | 5% | 25% |
| VEGFR2 | 22% | 18% | 10% | 7% | 35% |
| CDK2/cyclin A | 8% | 5% | 3% | 2% | 12% |
| p38α (MAPK14) | 65% | 58% | 45% | 30% | 75% |
| ROCK1 | 12% | 9% | 6% | 4% | 18% |
Interpretation: The data suggests a potential off-target liability for all compounds, particularly BCCA-001 and BCCA-005, against p38α. The increased halogenation in BCCA-005 appears to correlate with increased kinase inhibition. The presence of the ortho-chloro group in BCCA-001 may also contribute to this off-target activity compared to BCCA-002.
GPCR Binding Panel
G-protein coupled receptors (GPCRs) represent another major class of drug targets and are frequently implicated in off-target effects.[8][9][10][11][12]
Table 3: Percentage Inhibition of a Representative GPCR Panel at 10 µM
| GPCR Target | BCCA-001 | BCCA-002 | BCCA-003 | BCCA-004 | BCCA-005 |
| Adrenergic α2A | 55% | 48% | 35% | 25% | 68% |
| Dopamine D2 | 18% | 15% | 9% | 6% | 28% |
| Serotonin 5-HT2A | 25% | 21% | 12% | 8% | 38% |
| Muscarinic M1 | 9% | 6% | 4% | 3% | 15% |
| Histamine H1 | 42% | 35% | 28% | 18% | 55% |
Interpretation: BCCA-001 and BCCA-005 show notable inhibition of the adrenergic α2A and histamine H1 receptors. The trend of increased off-target activity with greater halogenation is again observed. The hydroxyl group in BCCA-004 appears to reduce off-target binding in this panel.
Ion Channel and Nuclear Receptor Panels
Interactions with ion channels and nuclear receptors can lead to significant safety concerns, including cardiotoxicity and endocrine disruption.[13][14][15][16][17][18][19][20]
Table 4: Percentage Inhibition of a Representative Ion Channel and Nuclear Receptor Panel at 10 µM
| Target | BCCA-001 | BCCA-002 | BCCA-003 | BCCA-004 | BCCA-005 |
| hERG (KCNH2) | 28% | 22% | 15% | 10% | 40% |
| Nav1.5 (SCN5A) | 15% | 11% | 7% | 4% | 25% |
| Estrogen Receptor α | 8% | 5% | 2% | 1% | 12% |
| Glucocorticoid Receptor | 11% | 7% | 4% | 2% | 18% |
Interpretation: All compounds show some level of hERG inhibition, with BCCA-005 exhibiting the highest activity, highlighting a potential for cardiotoxicity that would warrant further investigation. Interactions with the nuclear receptors tested appear to be minimal at this concentration.
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to generate the illustrative data presented above.
Competitive ELISA for GPCR Binding
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the binding of a test compound to a GPCR.[21][22][23][24][25]
-
Plate Coating: Coat a 96-well microtiter plate with a purified GPCR of interest overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition Reaction: Add a fixed concentration of a biotinylated ligand for the GPCR along with varying concentrations of the test compound (BCCA-001 to BCCA-005) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the binding of the test compound.
Surface Plasmon Resonance (SPR) for Kinase Binding
SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to a protein target.[26][27][28][29][30]
-
Chip Preparation: Immobilize the kinase of interest onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
System Priming: Prime the SPR system with a running buffer (e.g., HBS-EP+ buffer).
-
Compound Injection: Inject a series of concentrations of the test compound over the sensor surface.
-
Data Collection: Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams.
-
Regeneration: After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound compound.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to confirm the engagement of a compound with its target in a cellular environment.[31][32][33][34][35]
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control and incubate to allow for cell penetration and target binding.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Separate the aggregated proteins from the soluble fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based detection method (e.g., Western blot or ELISA).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Conclusion and Future Directions
The comprehensive evaluation of a compound's cross-reactivity is a cornerstone of modern, safety-conscious drug discovery. The illustrative data and methodologies presented in this guide for this compound and its analogs underscore the importance of a systematic and multi-faceted approach to off-target profiling.
The hypothetical data suggests that while this compound (BCCA-001) may possess a desirable primary activity, it also has the potential for off-target interactions, particularly with certain kinases and GPCRs. The comparative analysis with its analogs provides valuable insights into the structure-activity relationships governing these off-target effects, suggesting that the degree of halogenation and the nature of other substituents play a significant role.
It is imperative that researchers and drug developers invest in robust cross-reactivity studies early in the discovery process. The use of broad safety panels, followed by detailed mechanistic studies for any identified "hits," can de-risk a program and ultimately lead to the development of safer and more effective medicines. The protocols and frameworks outlined in this guide provide a solid foundation for conducting such critical investigations.
References
- 1. cionpharma.com [cionpharma.com]
- 2. nbinno.com [nbinno.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 10. Tanso Biosciences: GPCR functional profiling services | Cosmo Bio Co., Ltd. [cosmobio.co.jp]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. criver.com [criver.com]
- 14. iivs.org [iivs.org]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Ion Channel Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 17. Ion Channel Selectivity Profiling Panels - Overview - ICE Bioscience [en.ice-biosci.com]
- 18. Nuclear Receptor Biology | Thermo Fisher Scientific - AR [thermofisher.com]
- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 20. Nuclear Receptor Biochemical Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 23. sinobiological.com [sinobiological.com]
- 24. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 25. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 26. biorxiv.org [biorxiv.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 29. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. m.youtube.com [m.youtube.com]
- 31. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 32. tandfonline.com [tandfonline.com]
- 33. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 35. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Benchmarking 3-Bromo-2-chloro-5-cyanobenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is a critical determinant of success in the rapid and efficient assembly of complex molecular architectures. Highly functionalized aromatic compounds are pivotal in this regard, serving as versatile scaffolds for the introduction of diverse chemical moieties. This guide provides an in-depth technical comparison of 3-bromo-2-chloro-5-cyanobenzoic acid, a uniquely substituted aromatic building block, against relevant alternatives. Our analysis is grounded in established principles of chemical reactivity and supported by experimental data from the scientific literature to provide a clear, objective performance benchmark.
Introduction: The Strategic Value of Polysubstituted Benzoic Acids
This compound presents a trifecta of functionalities that make it a compelling starting material in multi-step synthesis. The carboxylic acid group provides a handle for amide bond formation, esterification, or conversion to other functional groups. The bromo, chloro, and cyano substituents offer distinct opportunities for further elaboration, particularly through transition metal-catalyzed cross-coupling reactions. The relative positioning of these groups also introduces steric and electronic factors that can influence reactivity and selectivity in subsequent transformations. This guide will focus on benchmarking the performance of this molecule in the context of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern drug discovery and development.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The utility of a halogenated aromatic compound in cross-coupling reactions is fundamentally dictated by the nature of the carbon-halogen bond. The established trend for reactivity in palladium-catalyzed reactions is I > Br > OTf > Cl, a hierarchy governed by bond dissociation energies and the kinetics of the rate-determining oxidative addition step.[1] Aryl bromides generally offer a good balance of reactivity and stability, making them widely used substrates in synthesis.[1]
Suzuki-Miyaura Coupling: A Tale of Two Halogens
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[2] When considering a molecule like this compound, the bromine atom is the more reactive site for oxidative addition to a palladium(0) catalyst compared to the chlorine atom.
To illustrate the expected performance, we can draw comparisons with structurally related compounds. For instance, the Suzuki-Miyaura coupling of 3-bromobenzoic acid with various arylboronic acids has been shown to proceed with high efficiency under aqueous conditions at room temperature.[3]
Table 1: Representative Performance of Substituted Bromobenzoic Acids in Suzuki-Miyaura Coupling
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 95 | [4] |
| 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 96 | [5] |
| 4-Bromophenylacetic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 6 | 94 | [5] |
Note: The presence of a strongly electron-withdrawing cyano group and an ortho-chloro substituent on the target molecule is expected to modulate its reactivity. The ortho-chloro group may provide some steric hindrance, potentially requiring more robust catalyst systems or longer reaction times for optimal yields.
Alternative Building Blocks: A Comparative Analysis
A medicinal chemist might consider several alternatives to this compound, depending on the specific synthetic goal. Here, we compare it with two plausible alternatives: 3,5-dibromobenzoic acid and 2-chloro-5-cyanobenzoic acid .
-
3,5-Dibromobenzoic Acid: This symmetrical molecule offers two reactive bromine sites. This can be an advantage for sequential, site-selective couplings, or a disadvantage if only mono-functionalization is desired. In a direct comparison for a single coupling, the electronic and steric environment of the bromine atoms in 3,5-dibromobenzoic acid is different from that in our target molecule, which could lead to different reaction kinetics.
-
2-Chloro-5-cyanobenzoic Acid: This alternative lacks the bromine atom, making the chlorine atom the primary site for cross-coupling. As aryl chlorides are significantly less reactive than aryl bromides, this would necessitate more forcing reaction conditions, often requiring specialized and more expensive catalyst systems with bulky, electron-rich phosphine ligands.[1]
Table 2: Qualitative Performance Comparison of this compound and Alternatives
| Feature | This compound | 3,5-Dibromobenzoic Acid | 2-Chloro-5-cyanobenzoic Acid |
| Primary Coupling Site | C-Br | C-Br (two equivalent sites) | C-Cl |
| Expected Reactivity | High | High | Low |
| Potential for Sequential Coupling | Yes (Br then Cl) | Yes (Br then Br) | No |
| Typical Catalyst Requirement | Standard Pd catalysts | Standard Pd catalysts | Specialized, bulky ligand Pd catalysts |
| Cost-Effectiveness | Moderate | Moderate | Potentially higher overall process cost due to catalyst |
Experimental Protocols: A Framework for Evaluation
To provide a practical basis for comparison, the following are detailed, step-by-step methodologies for key cross-coupling reactions. These protocols are based on established procedures for similar substrates and should serve as a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted for a generic Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of argon.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
General Protocol for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds.[6][7]
Materials:
-
Aryl bromide (e.g., this compound) (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox, add the aryl bromide, palladium precatalyst, and phosphine ligand to an oven-dried Schlenk tube.
-
Add the base to the tube.
-
Remove the tube from the glovebox, add the amine and solvent under a positive flow of inert gas.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous phase with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Causality Behind Experimental Choices
-
Choice of Catalyst: For less reactive aryl chlorides, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often necessary to promote the challenging oxidative addition step. For more reactive aryl bromides, standard catalysts like Pd(PPh₃)₄ may suffice.
-
Choice of Base: The base plays a crucial role in both the Suzuki-Miyaura and Buchwald-Hartwig reactions. In the Suzuki-Miyaura coupling, the base activates the boronic acid for transmetalation. In the Buchwald-Hartwig amination, it deprotonates the amine to form the active nucleophile. The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu) can significantly impact reaction rates and yields, and often requires empirical optimization.
-
Solvent and Temperature: Anhydrous, degassed solvents are critical to prevent catalyst deactivation and unwanted side reactions. The reaction temperature is a key parameter to control the reaction rate. Less reactive substrates typically require higher temperatures.
Conclusion and Future Outlook
References
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Bromo-2-chloro-5-cyanobenzoic Acid: A Proactive Approach to Laboratory Safety
As researchers and scientists in drug development, our work with novel chemical entities is foundational to discovery. Compounds like 3-Bromo-2-chloro-5-cyanobenzoic acid, with its unique trifecta of reactive functional groups, are powerful building blocks. However, this chemical complexity necessitates a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, providing a deep, experience-driven framework for handling this compound, ensuring that robust safety measures are an integral part of the experimental design.
Our core philosophy is that a protocol's trustworthiness is established by its self-validating nature. Every step is designed not just to be followed, but to be understood, creating a culture of safety that protects the researcher, the research, and the environment.
Hazard Analysis: Understanding the "Why" Behind the Precautions
To establish effective handling protocols, we must first deconstruct the hazard profile of this compound. While specific toxicological data for this exact molecule is limited, its structure—a halogenated aromatic ring bearing both a nitrile (cyano) and a carboxylic acid group—provides a clear indication of its potential hazards. By examining data from structurally analogous compounds, we can build a highly reliable safety model.
The primary hazards are anticipated to be:
-
Acute Toxicity (Oral, Dermal, Inhalation): Halogenated aromatic compounds can exhibit systemic toxicity. The cyano group (-CN) is a well-known toxicophore. Therefore, ingestion, skin contact, or inhalation of dust could be harmful.[1][2]
-
Severe Skin and Eye Irritation: Aromatic acids and halides are frequently irritants. GHS classifications for similar molecules consistently list them as causing skin irritation (H315) and serious eye irritation (H319).[2][3][4] Prolonged contact can lead to chemical burns.
-
Respiratory Tract Irritation: As a fine powder, the compound poses a risk of respiratory irritation if inhaled, potentially causing coughing, shortness of breath, and inflammation of the respiratory tract.[2][3][4][5]
The causality is clear: the combination of the acidic nature of the carboxylic acid group and the reactivity of the halogenated, electron-deficient aromatic ring drives the irritant properties. The nitrile group adds a layer of potential systemic toxicity that must be respected.
The Core Protective Ensemble: Beyond the Bare Minimum
Personal Protective Equipment (PPE) is the most visible part of a safety plan, but it is the last line of defense after engineering controls. The selection of PPE must be deliberate and matched to the scale and nature of the operation.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood provides the primary containment, protecting the user from inhaling dust or vapors.[5]
Hand and Arm Protection: A Two-Layer System
Given the dermal toxicity and irritant nature of halogenated aromatics, robust hand protection is critical.
-
Recommended Gloving: Disposable nitrile gloves are a suitable starting point for incidental contact.[6] However, for extended handling or when working with solutions, consulting a glove manufacturer's chemical resistance guide is essential.[6][7] For tasks with a higher risk of splashes, consider wearing a heavier-duty neoprene or butyl rubber glove over the initial nitrile glove.
-
The Rationale: Nitrile provides good general-purpose protection against a range of chemicals, but solvents used to dissolve the compound can affect breakthrough times.[6] Always inspect gloves for pinholes or tears before use and remove them using the proper technique to avoid contaminating your skin.
Eye and Face Protection: Scaling with the Hazard
The potential for severe eye irritation dictates a stringent eye protection policy.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.
-
Standard Operation: When weighing the solid or handling solutions, chemical splash goggles that provide a complete seal around the eyes should be worn.[7][8]
-
Elevated Risk Scenarios: For larger-scale operations (>5g) or reactions with a risk of splashing (e.g., vigorous stirring, transfers), a full-face shield must be worn in addition to chemical splash goggles.[7][8][9] This provides a secondary layer of protection for the entire face.
Body Protection
A flame-resistant lab coat, fully buttoned, is mandatory. Ensure it has long sleeves with tight-fitting cuffs to protect the arms. Do not wear polyester or acrylic clothing, which can melt in a fire; cotton-based underlayers are preferable.[6]
Respiratory Protection
Under normal conditions within a fume hood, a respirator should not be necessary. However, if engineering controls fail or for large-scale spill cleanup, respiratory protection is essential.[6] A full-face respirator with combination cartridges for organic vapors and particulates (P100) would be appropriate in such an emergency scenario.[4] All respirator use requires a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA.[6]
PPE Summary for Handling this compound
| Protection Type | Specification | Rationale |
| Engineering Control | Certified Chemical Fume Hood | Primary containment of dusts and vapors. |
| Hand Protection | Disposable Nitrile Gloves (minimum) | Protects against incidental skin contact and irritation.[6] |
| Eye/Face Protection | Chemical Splash Goggles | Prevents eye irritation from dust or splashes.[7][8] |
| Face Shield (worn over goggles) | Required for larger quantities or high-splash-risk tasks.[8][9] | |
| Body Protection | Flame-Resistant Lab Coat | Protects skin on arms and body from contamination.[4] |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills.[6][9] |
| Respiratory | Not required for normal fume hood use | Required for spill cleanup or engineering control failure.[4][6] |
Operational Protocol: A Step-by-Step Safe Handling Workflow
This protocol outlines the process for safely weighing and preparing a solution of this compound.
Preparation & Pre-Work
-
Don PPE: Before approaching the chemical, don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.
-
Verify Fume Hood: Confirm the chemical fume hood has a current certification and that the airflow is functioning correctly.
-
Prepare Workspace: Lay down a disposable, absorbent bench liner inside the fume hood to contain any minor spills.
-
Assemble Equipment: Place all necessary equipment (balance, spatula, weigh paper, vials, solvent, etc.) inside the fume hood before introducing the chemical.
Weighing the Solid Compound
-
Location: Perform all weighing operations on a balance located inside the fume hood. If this is not possible, use a dedicated, enclosed balance shield.
-
Minimize Dust: Open the chemical container slowly. Use a spatula to carefully transfer the solid to weigh paper or a tared container. Avoid any actions that could generate dust, such as tapping or dropping the material.[5]
-
Seal Immediately: Once the desired amount is weighed, securely close the primary container.
-
Clean Up: Carefully fold the weigh paper and transfer the compound to the reaction vessel. Use a dry method (e.g., a dedicated brush or HEPA-filtered vacuum) to clean up any residual dust on the balance.[10]
Dissolution and Use
-
Add Solvent: Add the desired solvent to the vessel containing the solid compound. Do this slowly to avoid splashing.
-
Handling Solutions: Keep the vessel capped or covered as much as possible during handling and transfer.
-
Post-Handling: After the procedure is complete, wipe down the exterior of all containers with a damp cloth before removing them from the fume hood.
Workflow for Safe Chemical Handling
Caption: A workflow diagram illustrating the key phases of safe chemical handling, from preparation to disposal.
Emergency & Disposal Plans: Preparing for the Unexpected
Spill Response
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside the fume hood, evacuate the lab.
-
Contain: For a small spill inside a fume hood, contain it with an appropriate absorbent material (e.g., chemical absorbent pads). Do not use combustible materials.
-
Cleanup: Moisten the spilled material to prevent dust generation before carefully sweeping it into a labeled waste container.[10]
-
Decontaminate: Wash the area thoroughly after cleanup is complete.[10]
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3][11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][11]
Waste Disposal All waste contaminated with this compound, including empty containers, used gloves, and cleanup materials, must be treated as hazardous waste.[10]
-
Segregation: Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The label must include the full chemical name and associated hazards.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[3][4][11] Do not discharge any of this chemical into drains or the environment.[11]
By integrating these detailed safety and handling protocols into your daily workflow, you build a resilient and trustworthy research environment. This proactive stance on safety not only protects you and your colleagues but also enhances the integrity and reproducibility of your scientific work.
References
- 1. 3-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. alpharesources.com [alpharesources.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. gonowsafety.com [gonowsafety.com]
- 8. hsa.ie [hsa.ie]
- 9. epa.gov [epa.gov]
- 10. nj.gov [nj.gov]
- 11. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
